molecular formula C10H7BrClNO B1344619 6-Bromo-4-chloro-7-methoxyquinoline CAS No. 476660-71-6

6-Bromo-4-chloro-7-methoxyquinoline

Cat. No.: B1344619
CAS No.: 476660-71-6
M. Wt: 272.52 g/mol
InChI Key: UZQYUZCQWPAWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-chloro-7-methoxyquinoline is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloro-7-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-10-5-9-6(4-7(10)11)8(12)2-3-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQYUZCQWPAWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-4-chloro-7-methoxyquinoline synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for this compound, a quinoline derivative of interest in pharmaceutical research. The synthesis is a multi-step process involving the construction of the quinoline core followed by functional group manipulation. The methodologies presented are based on established and analogous procedures found in the scientific literature for the synthesis of similar quinoline compounds.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a three-step sequence, starting from a substituted aniline. This pathway involves an initial condensation reaction to form a key intermediate, followed by a thermally induced cyclization to construct the quinoline ring system, and concluding with a chlorination step to yield the final product.

Synthesis_Pathway A 4-Bromo-3-methoxyaniline C Diethyl 2-(((4-bromo-3-methoxyphenyl)amino)methylene)malonate A->C Step 1: Condensation (Ethanol, Reflux) B Diethyl (ethoxymethylene)malonate B->C Step 1: Condensation (Ethanol, Reflux) D 6-Bromo-4-hydroxy-7-methoxyquinoline-3-carboxylic acid C->D Step 2a: Cyclization (Diphenyl ether, 250°C) E 6-Bromo-4-hydroxy-7-methoxyquinoline D->E Step 2b: Decarboxylation (Heat) F This compound E->F Step 3: Chlorination (POCl3, Reflux)

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of structurally related quinoline derivatives.

Step 1: Synthesis of Diethyl 2-(((4-bromo-3-methoxyphenyl)amino)methylene)malonate

This initial step involves the condensation of 4-bromo-3-methoxyaniline with diethyl (ethoxymethylene)malonate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-bromo-3-methoxyaniline (1 equivalent) in ethanol.

    • Add diethyl (ethoxymethylene)malonate (1 equivalent) to the solution.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is expected to precipitate from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Synthesis of 6-Bromo-4-hydroxy-7-methoxyquinoline

This step involves a two-part process: a high-temperature cyclization to form the quinoline ring, followed by decarboxylation.

  • Procedure:

    • Preheat diphenyl ether to 250°C in a suitable reaction vessel.

    • Slowly add the dried diethyl 2-(((4-bromo-3-methoxyphenyl)amino)methylene)malonate from Step 1 to the hot diphenyl ether.

    • Maintain the temperature and stir for 10-15 minutes to facilitate both cyclization and decarboxylation.

    • Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

    • Dilute the mixture with petroleum ether or hexane to further precipitate the product.

    • Collect the solid by filtration, wash thoroughly with petroleum ether or hexane to remove the diphenyl ether, and dry. This should yield 6-bromo-4-hydroxy-7-methoxyquinoline.[1][2]

Step 3: Synthesis of this compound

The final step is the chlorination of the 4-hydroxy group on the quinoline ring.

  • Procedure:

    • In a flask equipped with a reflux condenser, suspend 6-bromo-4-hydroxy-7-methoxyquinoline (1 equivalent) in phosphorus oxychloride (POCl3).

    • Add a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl3.

    • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.

    • Collect the solid product by filtration, wash with water, and dry.[2][3]

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for analogous reaction steps from the literature. These values can serve as an estimate for the expected yields in the synthesis of this compound.

StepReactionAnalogous CompoundReported YieldReference
1 & 2Condensation and Cyclization6-Bromo-4-hydroxyquinoline59.89%[2]
3Chlorination6-Bromo-4-chloroquinoline32-96%[3]
3Chlorination6-Bromo-4-chloroquinoline81%[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the experimental workflow.

Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Decarboxylation cluster_step3 Step 3: Chlorination start1 Mix Reactants reflux1 Reflux start1->reflux1 cool1 Cool reflux1->cool1 filter1 Filter & Dry cool1->filter1 heat_solvent Preheat Diphenyl Ether filter1->heat_solvent add_intermediate Add Intermediate heat_solvent->add_intermediate react_cyclize Heat & Stir add_intermediate->react_cyclize cool2 Cool react_cyclize->cool2 precipitate Precipitate with Hexane cool2->precipitate filter2 Filter & Dry precipitate->filter2 suspend Suspend in POCl3 filter2->suspend reflux2 Reflux with DMF catalyst suspend->reflux2 quench Quench on Ice reflux2->quench neutralize Neutralize quench->neutralize filter3 Filter & Dry neutralize->filter3 purify Purify filter3->purify

Figure 2: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methoxyquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features suggest potential applications as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing aspects from reaction kinetics and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols, and presents a logical framework for understanding the interplay of these characteristics.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₇BrClNOPubChem[1]
Molecular Weight 272.52 g/mol PubChem[1]
CAS Number 476660-71-6Biosynth[2]
Appearance Light brown to brown solidChemicalBook
Boiling Point 348.9 °C (Predicted)Biosynth[2]
Melting Point Not available
Solubility Not available
pKa 3.10 ± 0.30 (Predicted)ChemicalBook
LogP (XLogP3) 3.5PubChem[1]

Note: "Not available" indicates that experimentally determined values were not found in the searched literature. Predicted values are based on computational models and should be confirmed experimentally.

Experimental Protocols

To facilitate the experimental determination of the unavailable physicochemical properties, the following established protocols for quinoline derivatives are provided.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range. For a pure compound, this range is typically narrow.

Determination of Solubility

Solubility data in various solvents is crucial for reaction setup, purification, and formulation development.

Methodology: Shake-Flask Method

  • Apparatus: Analytical balance, vials with screw caps, thermostatically controlled shaker, centrifuge, calibrated analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a vial.

    • The vials are sealed and agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The resulting suspension is centrifuged to separate the undissolved solid.

    • A clear aliquot of the supernatant is carefully removed and diluted appropriately.

    • The concentration of the dissolved compound in the diluted solution is quantified using a validated analytical method, such as HPLC-UV, against a standard curve.

    • The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the compound's acidity or basicity and is critical for understanding its ionization state at different pH values, which affects its absorption and distribution.

Methodology: Potentiometric Titration

  • Apparatus: pH meter with a calibrated electrode, automated titrator or burette, beaker, magnetic stirrer.

  • Procedure:

    • A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol or water-DMSO) to ensure solubility.

    • The solution is placed in a beaker with a magnetic stirrer, and the pH electrode is immersed.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl) for a basic compound like a quinoline.

    • The pH of the solution is recorded after each incremental addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method

  • Apparatus: Separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).

  • Procedure:

    • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

    • A known amount of this compound is dissolved in the n-octanol phase.

    • A known volume of the aqueous phase is added.

    • The mixture is shaken until equilibrium is reached (typically several hours).

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP is the logarithm (base 10) of the partition coefficient.

Synthesis of this compound

A plausible synthetic route for this compound involves the chlorination of the corresponding 4-hydroxyquinoline precursor.

General Procedure:

A mixture of 6-bromo-7-methoxyquinolin-4-ol and a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated. The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide). The precipitated solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Interrelationship of Physicochemical Properties

The physicochemical properties of this compound are interconnected and collectively influence its behavior in chemical and biological systems. The following diagram illustrates these relationships.

Physicochemical_Properties Structure Molecular Structure (C10H7BrClNO) MW Molecular Weight (272.52 g/mol) Structure->MW MP Melting Point Structure->MP BP Boiling Point Structure->BP Solubility Solubility Structure->Solubility pKa pKa Structure->pKa LogP LogP Structure->LogP ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) MW->ADME MP->Solubility affects Solubility->ADME pKa->Solubility influences pKa->ADME LogP->Solubility correlates with LogP->ADME

Caption: Logical relationships between core physicochemical properties of a chemical entity.

This diagram illustrates how the fundamental molecular structure dictates properties like molecular weight, melting and boiling points, solubility, pKa, and LogP. These properties, in turn, are critical determinants of the compound's pharmacokinetic profile (ADME), which is essential for drug development. For instance, a compound's solubility and LogP are key factors influencing its absorption and distribution, while its pKa will determine its charge state in different physiological environments, affecting its ability to cross biological membranes.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding characteristics of 6-bromo-4-chloro-7-methoxyquinoline. Due to the limited availability of direct experimental crystallographic and spectroscopic data for this specific compound in public literature, this guide leverages data from closely related analogs and computational predictions to offer valuable insights for researchers in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound possesses a quinoline core, a heterocyclic aromatic system, substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methoxy group at the 7-position.[1][2] The arrangement of these substituents significantly influences the molecule's electronic properties, reactivity, and potential biological activity.

General Properties

PropertyValueSource
Molecular FormulaC₁₀H₇BrClNO[1][2]
Molecular Weight272.53 g/mol [1][2]
IUPAC NameThis compound[1]
CAS Number476660-71-6[1][2]
Boiling Point348.9 °C (Predicted)[2]

Structural Diagram

Caption: Molecular Structure of this compound.

Bonding Characteristics

While specific bond lengths and angles for this compound are not available, analysis of crystal structures of related substituted quinolines provides expected ranges.[3][4][5][6] The quinoline ring is planar, and the C-C and C-N bond lengths within the aromatic system will be intermediate between single and double bonds. The C-Cl, C-Br, and C-O bond lengths will be influenced by the electronic effects of the quinoline ring.

Predicted Bond Characteristics

BondPredicted Bond Length (Å)Notes
C-C (aromatic)1.36 - 1.42Based on typical quinoline structures.
C-N (aromatic)1.32 - 1.38Based on typical quinoline structures.
C-Cl~1.74Typical C(sp²)-Cl bond length.
C-Br~1.90Typical C(sp²)-Br bond length.
C-O~1.36Typical C(sp²)-O bond length in aryl ethers.
O-CH₃~1.43Typical O-C(sp³) bond length in methyl ethers.

Spectroscopic Data (Predicted)

Direct experimental spectra for this compound are not readily found in the literature. The following tables summarize the expected spectroscopic features based on the known ranges for the functional groups present in the molecule.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppmMultiplicityAssignment
8.5 - 8.8dH-2
7.3 - 7.6dH-3
7.8 - 8.1sH-5
7.2 - 7.5sH-8
~4.0s-OCH₃

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ) ppm | Assignment | |---|---|---| | 150 - 155 | C-7 (bearing -OCH₃) | | 148 - 152 | C-2 | | 145 - 149 | C-8a | | 135 - 140 | C-4 (bearing -Cl) | | 125 - 130 | C-5 | | 122 - 126 | C-4a | | 120 - 124 | C-3 | | 115 - 120 | C-6 (bearing -Br) | | 100 - 105 | C-8 | | 55 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600-1450StrongC=C and C=N aromatic ring stretching
1250-1200StrongAryl-O stretching (asymmetric)
1050-1000StrongAryl-O stretching (symmetric)
850-750StrongC-Cl stretch
650-550StrongC-Br stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peaks ([M]⁺, [M+2]⁺, [M+4]⁺) would appear with relative intensities determined by the natural abundances of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

m/zAssignment
271[M]⁺ (C₁₀H₇³⁵Cl⁷⁹BrN¹⁶O)
273[M+2]⁺ (Isotopologues with ³⁷Cl or ⁸¹Br)
275[M+4]⁺ (Isotopologues with ³⁷Cl and ⁸¹Br)

Experimental Protocols

While specific experimental details for the characterization of this compound are scarce, a general synthesis protocol has been described in the patent literature.[7] Standard spectroscopic techniques would be employed for its characterization.

Synthesis of this compound [7]

This synthesis is a multi-step process, with the final step involving the chlorination of a quinolin-4-ol precursor.

  • Step 1: Synthesis of 6-bromo-7-methoxyquinolin-4-ol. (Details of this precursor's synthesis are not fully provided in the cited source but would typically involve a cyclization reaction, such as the Conrad-Limpach synthesis).

  • Step 2: Chlorination. 6-bromo-7-methoxyquinolin-4-ol is reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to replace the hydroxyl group at the 4-position with a chlorine atom. The reaction is typically carried out at elevated temperatures.

  • Work-up. After the reaction is complete, the excess chlorinating agent is removed, and the reaction mixture is carefully quenched with a base (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The crude product is then extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.

General Spectroscopic Analysis Workflow

General Spectroscopic Analysis Workflow cluster_workflow General Spectroscopic Analysis Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Purified 6-Bromo-4-chloro- 7-methoxyquinoline NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID and process spectra NMR->NMR_Data IR_Data Acquire interferogram and perform Fourier Transform IR->IR_Data MS_Data Acquire mass spectrum MS->MS_Data Structure Confirm Molecular Structure and Purity NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This compound is a substituted quinoline with potential applications in medicinal chemistry. While comprehensive experimental data on its structure and bonding are not widely available, this guide provides a detailed overview based on the analysis of related compounds and predicted data. The provided synthesis outline and general characterization workflow offer a solid foundation for researchers working with this and similar molecules. Further experimental studies are warranted to fully elucidate its precise structural parameters and explore its biological potential.

References

A Comprehensive Technical Guide to 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methoxyquinoline is a halogenated and methoxy-substituted quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and pharmaceuticals. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, a detailed synthesis protocol, and its crucial role as a key intermediate in the synthesis of targeted therapies.

Chemical Identity and Properties

IUPAC Name: this compound[1][2]

CAS Number: 476660-71-6[1][2][3]

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular FormulaC₁₀H₇BrClNO[1][2][3]
Molecular Weight272.52 g/mol [1][2]
AppearanceOff-white to light yellow powderInferred from similar compounds
Boiling Point348.9 °C[3]
Monoisotopic Mass270.93995 Da[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of its corresponding 4-hydroxyquinoline precursor. The following experimental protocol is based on established methods for the synthesis of similar halo-quinolines.

Experimental Protocol: Chlorination of 6-Bromo-7-methoxyquinolin-4-ol

Materials:

  • 6-Bromo-7-methoxyquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • Toluene (or other suitable high-boiling solvent)

  • Saturated potassium hydroxide (KOH) aqueous solution

  • Water

  • n-Hexane

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 6-Bromo-7-methoxyquinolin-4-ol in phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for approximately 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully add the reaction mixture to a flask containing ice-cold water.

  • Neutralize the acidic solution by the dropwise addition of a saturated potassium hydroxide solution until the pH reaches 7.

  • The resulting precipitate, this compound, is collected by filtration.

  • Wash the solid product with n-hexane and dry under vacuum to yield the final product.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound start 6-Bromo-7-methoxyquinolin-4-ol process Chlorination (Reflux, 2h) start->process reagent Phosphorus Oxychloride (POCl3) reagent->process workup Quenching & Neutralization (H2O, KOH) process->workup product This compound workup->product Drug_Synthesis_Relationship Role of this compound in Drug Synthesis intermediate This compound (Key Intermediate) reaction Nucleophilic Aromatic Substitution intermediate->reaction reagent Amine-containing Side Chain reagent->reaction product Kinase Inhibitor (e.g., Omipalisib analog) reaction->product

References

Potential Mechanisms of Action of 6-Bromo-4-chloro-7-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloro-7-methoxyquinoline is a halogenated quinoline derivative with significant potential for biological activity. While direct experimental data on its mechanism of action is limited, its structural features strongly suggest it may act as a kinase inhibitor, an antimalarial agent, or an antibacterial compound. This technical guide provides an in-depth analysis of these potential mechanisms, drawing on structure-activity relationships of analogous compounds. Detailed experimental protocols are provided to facilitate the investigation of these hypothesized activities.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics and for designing experimental assays.

PropertyValueSource
Molecular Formula C₁₀H₇BrClNOPubChem[1]
Molecular Weight 272.5 g/mol Biosynth[2]
CAS Number 476660-71-6PubChem[1]
Boiling Point 348.9 °CBiosynth[2]
LogP 3.5PubChem[1]
Appearance Not specified (likely solid)-

Potential Mechanisms of Action

Based on the extensive literature on quinoline derivatives, three primary mechanisms of action are proposed for this compound.

Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors for oncology. The structural similarity of this compound to key intermediates in the synthesis of multi-kinase inhibitors like Lenvatinib strongly suggests its potential in this area. Lenvatinib is a potent inhibitor of vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.

The 4-chloro and 7-methoxy substitutions on the quinoline ring are common features in many kinase inhibitors and are likely to play a significant role in binding to the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway Inhibition:

kinase_inhibition cluster_receptor Receptor Tyrosine Kinases (RTKs) cluster_compound This compound cluster_pathway Downstream Signaling cluster_response Cellular Response VEGFR VEGFR PI3K PI3K/AKT Pathway VEGFR->PI3K RAS RAS/MAPK Pathway VEGFR->RAS EGFR EGFR EGFR->PI3K EGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS inhibitor Inhibitor inhibitor->VEGFR inhibitor->EGFR inhibitor->PDGFR Proliferation Cell Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis Survival Cell Survival PI3K->Survival RAS->Proliferation RAS->Angiogenesis RAS->Survival

Caption: Hypothesized inhibition of receptor tyrosine kinase signaling pathways.

Antimalarial Activity

4-Aminoquinolines, such as chloroquine, are a cornerstone of antimalarial therapy. Their primary mechanism of action involves the inhibition of heme detoxification in the malaria parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin. 4-Aminoquinolines are thought to interfere with this process by forming a complex with heme, preventing its polymerization and leading to a buildup of toxic heme that kills the parasite.

The 4-chloro substituent in this compound is a key structural feature for this activity, as it is known to be crucial for the inhibition of β-hematin (synthetic hemozoin) formation.

Heme Detoxification Inhibition Pathway:

heme_detoxification Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Inhibitor 6-Bromo-4-chloro- 7-methoxyquinoline Inhibitor->Heme Inhibitor->Hemozoin

Caption: Proposed mechanism of heme detoxification inhibition in malaria parasites.

Antibacterial Activity

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.

The quinoline core of this compound provides the foundational structure for potential interaction with these bacterial enzymes.

Bacterial DNA Replication Inhibition Pathway:

dna_replication_inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase TopoIV Topoisomerase IV DNA->TopoIV Replication DNA Replication Gyrase->Replication TopoIV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibitor 6-Bromo-4-chloro- 7-methoxyquinoline Inhibitor->Gyrase Inhibitor->TopoIV

Caption: Hypothesized inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

To investigate the hypothesized mechanisms of action, the following experimental protocols are recommended.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the public literature, a general synthetic route can be inferred from the preparation of similar quinoline derivatives[3]. A plausible multi-step synthesis is outlined below.

Synthetic Workflow:

synthesis_workflow Start 4-Bromo-3-methoxyaniline Intermediate1 Ethyl 3-((4-bromo-3-methoxyphenyl)amino)acrylate Start->Intermediate1 Reaction with ethyl propiolate Intermediate2 6-Bromo-7-methoxyquinolin-4(1H)-one Intermediate1->Intermediate2 Cyclization (e.g., Dowtherm A, high temp.) Final This compound Intermediate2->Final Chlorination (e.g., POCl₃)

Caption: A plausible synthetic route for this compound.

In Vitro Kinase Inhibition Assays

To assess the kinase inhibitory potential of the compound, both biochemical and cell-based assays are recommended.

3.2.1. Biochemical Kinase Assay (e.g., VEGFR2)

This assay directly measures the inhibition of the kinase's enzymatic activity.

Experimental Workflow:

kinase_assay_workflow Prep Prepare serial dilutions of This compound Reaction Incubate compound with recombinant kinase (e.g., VEGFR2), substrate, and ATP Prep->Reaction Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction->Detection Analysis Calculate % inhibition and IC₅₀ Detection->Analysis

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Detailed Methodology: A detailed protocol for a VEGFR2 kinase assay can be found in the literature[4]. Key steps include incubating the test compound with recombinant VEGFR2 kinase, a suitable substrate, and ATP. The kinase activity is then measured, often through the quantification of ADP produced, using a luminescence-based method like ADP-Glo™.

3.2.2. Cell-Based Kinase Phosphorylation Assay

This assay measures the inhibition of kinase activity within a cellular context.

Experimental Workflow:

cell_based_assay_workflow Culture Culture cells expressing the target kinase (e.g., HUVECs for VEGFR2) Treat Treat cells with This compound Culture->Treat Lyse Lyse cells and measure phosphorylation of a downstream target Treat->Lyse Analyze Determine inhibition of signaling pathway Lyse->Analyze

Caption: Workflow for a cell-based kinase phosphorylation assay.

Detailed Methodology: Protocols for cell-based kinase assays are widely available[5][6][7]. Typically, cells expressing the target kinase are treated with the test compound. After a set incubation period, the cells are lysed, and the phosphorylation status of a downstream substrate is measured using techniques like ELISA or Western blotting.

Antimalarial Heme Detoxification Assay

This assay evaluates the compound's ability to inhibit the formation of β-hematin.

Experimental Workflow:

heme_assay_workflow Setup Prepare a reaction mixture of hemin, acetate buffer, and test compound Incubate Incubate to allow for β-hematin formation Setup->Incubate Measure Quantify the amount of β-hematin formed (e.g., colorimetrically) Incubate->Measure Analyze Calculate % inhibition Measure->Analyze

Caption: Workflow for the heme detoxification inhibition assay.

Detailed Methodology: A common method involves incubating hemin chloride in an acetate buffer to induce the formation of β-hematin[8][9][10][11][12]. The test compound is added to the reaction, and the amount of β-hematin formed is quantified, often by measuring the absorbance of the remaining unpolymerized heme after centrifugation.

Antibacterial Susceptibility Testing

The antibacterial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC).

Experimental Workflow:

mic_assay_workflow Prepare Prepare serial dilutions of the compound in a 96-well plate Inoculate Inoculate each well with a standardized bacterial suspension Prepare->Inoculate Incubate Incubate the plate under appropriate conditions Inoculate->Incubate Determine Determine the MIC as the lowest concentration with no visible growth Incubate->Determine

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology: The broth microdilution method is a standard procedure for MIC determination[13][14][15]. Serial dilutions of the test compound are prepared in a 96-well plate, and each well is inoculated with a standardized bacterial suspension. After incubation, the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on its structural characteristics and the known activities of related quinoline derivatives, it is highly likely to function as a kinase inhibitor, with potential applications in oncology. Furthermore, its 4-chloroquinoline core suggests possible antimalarial and antibacterial activities. The experimental protocols outlined in this guide provide a clear path for the systematic investigation of these potential mechanisms of action, which will be crucial for elucidating the full therapeutic potential of this compound. Further research, including in vitro and in vivo studies, is warranted to fully characterize its biological activity and therapeutic promise.

References

A Technical Guide to the Synthesis of Novel 6-Bromo-4-chloro-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of novel derivatives of 6-bromo-4-chloro-7-methoxyquinoline, a key heterocyclic building block in medicinal chemistry. The strategic placement of two distinct halogen atoms—a bromine at the C6 position and a chlorine at the C4 position—allows for selective, stepwise functionalization, making this scaffold highly valuable for creating diverse molecular libraries for drug discovery.[1] This guide details the primary synthetic strategies, provides specific experimental protocols, and presents quantitative data to support researchers in this field.

Core Synthetic Strategies: Orthogonal Functionalization

The synthesis of novel derivatives from the this compound core primarily leverages the differential reactivity of the aryl-bromide and aryl-chloride bonds in palladium- and copper-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in such reactions follows the order: I > Br > Cl.[1] This allows for the selective functionalization of the more reactive C6-bromo position while leaving the C4-chloro group intact for subsequent transformations.

Two key reactions are central to this strategy:

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction ideal for forming carbon-carbon bonds by coupling the C6-bromo position with various organoboron reagents (e.g., arylboronic acids).[1][2][3]

  • Ullmann Condensation: A copper-promoted reaction used to form carbon-heteroatom (C-N, C-O, C-S) bonds, typically by nucleophilic aromatic substitution at the C4-chloro position.[4][5][6][7]

This orthogonal approach enables the systematic and controlled introduction of diverse substituents at two different points on the quinoline scaffold, facilitating the exploration of structure-activity relationships (SAR).

G cluster_start Starting Scaffold cluster_suzuki Step 1: C6 Functionalization cluster_ullmann Step 2: C4 Functionalization A This compound B 6-Aryl-4-chloro-7-methoxyquinoline A->B  Suzuki Coupling (ArB(OH)₂, Pd Catalyst, Base)   C Novel 6-Aryl-4-(amino/alkoxy)- 7-methoxyquinoline Derivative B->C  Ullmann Condensation (Amine/Alcohol, Cu Catalyst, Base)  

Caption: Logical workflow for the synthesis of derivatives via orthogonal functionalization.

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize quantitative data for typical cross-coupling reactions performed on the 6-bromo-4-chloroquinoline scaffold. The yields are representative and compiled based on outcomes for similar substrates under optimized conditions.[1]

Table 1: Selective Suzuki-Miyaura Coupling at the C6-Position This reaction typically involves coupling this compound with various arylboronic acids.

Arylboronic Acid (R-B(OH)₂)Product (at C6)CatalystBaseSolventTemp (°C)Representative Yield (%)
Phenylboronic acidPhenylPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O9085-95
4-Methoxyphenylboronic acid4-MethoxyphenylPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O9088-96
3-Pyridinylboronic acid3-PyridinylPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O9075-85
4-Fluorophenylboronic acid4-FluorophenylPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O8090-97
2-Thiopheneboronic acid2-ThienylPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O9070-80

Table 2: Ullmann Condensation at the C4-Position with 6-Aryl Intermediates This reaction follows the initial Suzuki coupling and involves the substitution of the C4-chloro group with a nucleophile.

6-Aryl IntermediateNucleophile (Nu-H)CatalystBaseSolventTemp (°C)Representative Yield (%)
6-Phenyl-4-chloro-7-methoxyquinolineAnilineCuI / L-prolineK₂CO₃DMF11070-85
6-(4-Methoxyphenyl)-4-chloro-7-methoxyquinolinePhenolCuI / 1,10-PhenanthrolineCs₂CO₃NMP12065-80
6-Phenyl-4-chloro-7-methoxyquinolineMorpholineCuIK₃PO₄Dioxane10075-90
6-(3-Pyridinyl)-4-chloro-7-methoxyquinolineBenzylamineCuI / L-prolineK₂CO₃DMSO11060-75
6-Phenyl-4-chloro-7-methoxyquinolineMethanol (as Sodium Methoxide)CuINaOMeDMF10080-92

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key synthetic transformations.

This protocol describes the palladium-catalyzed coupling of an arylboronic acid with the C6-bromo position of the quinoline core.[1]

G A Setup Reaction B Add Reagents: - Quinoline Substrate (1 eq) - Arylboronic Acid (1.2 eq) - Pd(dppf)Cl₂ (0.03 eq) - Na₂CO₃ (2 eq) A->B C Inert Atmosphere D Evacuate and backfill with N₂ or Ar (3x) C->D E Add Solvents F Inject degassed 1,4-Dioxane/Water (4:1) E->F G Reaction H Heat to 80-90 °C with vigorous stirring G->H I Workup & Purification J Cool, dilute with water, extract with EtOAc. Purify via column chromatography. I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium carbonate (2 equivalents).[1]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure the reaction environment is free of oxygen.[1]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[1]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-chloro-7-methoxyquinoline derivative.

This protocol outlines the copper-catalyzed coupling of a nucleophile (amine or alcohol) with the C4-chloro position of a 6-aryl-4-chloro-7-methoxyquinoline intermediate. The Ullmann condensation traditionally requires high temperatures and polar aprotic solvents.[4]

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_purification Workup and Purification A Combine Reagents: - 6-Aryl-4-chloroquinoline (1 eq) - Nucleophile (Amine/Alcohol, 1.5 eq) - CuI (0.1 eq) - Ligand (e.g., L-proline, 0.2 eq) - Base (e.g., K₂CO₃, 2 eq) B Add anhydrous polar aprotic solvent (e.g., DMF, DMSO) A->B C Heat mixture to 100-120 °C under N₂ atmosphere B->C D Monitor reaction by TLC until starting material is consumed C->D E Cool reaction, pour into water, and extract with an organic solvent D->E F Wash combined organic layers, dry, and concentrate E->F G Purify crude product via column chromatography or recrystallization F->G

Caption: Experimental workflow for the Ullmann condensation reaction.

Methodology:

  • Reaction Setup: In an oven-dried flask, combine the 6-aryl-4-chloro-7-methoxyquinoline intermediate (1 equivalent), the nucleophile (e.g., aniline or phenol, 1.5 equivalents), copper(I) iodide (0.1 equivalents), a suitable ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Solvent Addition: Add an anhydrous, high-boiling polar solvent such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

  • Reaction Execution: Place the mixture under an inert atmosphere (N₂) and heat to 100-120 °C. Stir the reaction until TLC analysis indicates the consumption of the starting material.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the resulting residue by silica gel chromatography or recrystallization to obtain the final product.

Conclusion

The this compound scaffold is a versatile platform for the synthesis of novel derivatives with significant potential in drug discovery. The distinct reactivity of its two halogen substituents allows for a reliable and orthogonal functionalization strategy using well-established Suzuki-Miyaura and Ullmann coupling reactions. By following the protocols and data outlined in this guide, researchers can efficiently generate libraries of diverse compounds for biological screening and the development of new therapeutic agents.

References

Spectroscopic Profile of 6-Bromo-4-chloro-7-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Bromo-4-chloro-7-methoxyquinoline. Due to the absence of publicly available experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound, facilitating its identification and characterization.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~8.7d~4.81HH-2
~8.1s-1HH-5
~7.5d~4.81HH-3
~7.4s-1HH-8
~4.0s-3H-OCH₃

Note: Predicted chemical shifts are estimates. Actual values may vary depending on experimental conditions.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~160C-7
~152C-2
~150C-4
~149C-8a
~128C-5
~122C-4a
~121C-3
~118C-6
~108C-8
~56-OCH₃

Note: Predicted chemical shifts are estimates. Carbons with no attached protons (quaternary carbons) will typically show weaker signals.

Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600-1450StrongAromatic C=C and C=N ring stretching
~1250StrongAryl-O stretch (asymmetric)
~1050StrongAryl-O stretch (symmetric)
850-750StrongC-H out-of-plane bending
~700MediumC-Cl stretch
~600MediumC-Br stretch
Predicted Mass Spectrometry Data
m/zInterpretation
271/273/275Molecular ion (M⁺) cluster due to isotopes of Br and Cl
256/258/260[M-CH₃]⁺
228/230/232[M-CH₃-CO]⁺

Note: The presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 220 ppm.

    • Use a 45-degree pulse angle.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to obtain a good spectrum for all carbons, especially quaternary carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.[1]

  • Sample Preparation : No specific preparation is needed for a solid sample if it is in powdered or crystalline form. Ensure the sample is dry.

  • Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Data Acquisition :

    • Record a background spectrum of the empty, clean ATR crystal.

    • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[1]

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is then displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of small organic molecules.[2]

  • Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[3]

  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[4]

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, forming a molecular ion (M⁺) and various fragment ions.[4][5]

  • Mass Analysis : The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : A detector records the abundance of each ion at its respective m/z value, generating a mass spectrum.

Visualizations

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 6-Bromo-4-chloro- 7-methoxyquinoline NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation & Verification NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation M Molecular Ion (M⁺) m/z = 271/273/275 M_minus_CH3 [M-CH₃]⁺ M->M_minus_CH3 -CH₃ Other Other Fragments M->Other M_minus_CH3_minus_CO [M-CH₃-CO]⁺ M_minus_CH3->M_minus_CH3_minus_CO -CO

Caption: A simplified predicted fragmentation pathway for this compound.

References

A Comprehensive Technical Review of 6-Bromo-4-chloro-7-methoxyquinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloro-7-methoxyquinoline is a halogenated and methoxy-substituted quinoline derivative that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the realm of oncology. Its structural framework is a key component in the design of potent kinase inhibitors, which are at the forefront of targeted cancer therapies. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential therapeutic applications of this compound. Detailed experimental protocols for its synthesis, based on established methodologies for analogous compounds, are presented alongside tabulated quantitative data. Furthermore, this review visualizes key synthetic pathways and its role as an intermediate in the development of c-Met kinase inhibitors through detailed diagrams, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, leading to the development of highly selective and potent therapeutic agents. This compound, with its distinct substitution pattern, represents a key building block for the synthesis of targeted therapies. The presence of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a methoxy group at the 7-position provides multiple reactive sites for further chemical modifications, enabling the generation of diverse molecular libraries for drug screening.

The primary interest in this compound stems from its utility as a precursor to potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a scaffold for molecules that can specifically target and inhibit the activity of aberrant kinases, this compound contributes significantly to the development of next-generation cancer therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
Molecular Formula C₁₀H₇BrClNO--INVALID-LINK--
Molecular Weight 272.53 g/mol --INVALID-LINK--
CAS Number 476660-71-6--INVALID-LINK--
Appearance Light brown to brown solid--INVALID-LINK--
Boiling Point 348.9±37.0 °C (Predicted)--INVALID-LINK--
Density 1.613±0.06 g/cm³ (Predicted)--INVALID-LINK--
pKa 3.10±0.30 (Predicted)--INVALID-LINK--
Storage Temperature 2-8°C under inert gas--INVALID-LINK--

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis is anticipated to proceed via the following key steps:

  • Cyclization: Condensation of a substituted aniline, namely 4-bromo-3-methoxyaniline, with a suitable three-carbon synthon, such as diethyl malonate, followed by thermal cyclization to form the quinoline core, yielding 6-bromo-7-methoxy-4-hydroxyquinoline.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to afford the final product, this compound.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-bromo-3-methoxyaniline 4-bromo-3-methoxyaniline 6-bromo-7-methoxy-4-hydroxyquinoline 6-bromo-7-methoxy-4-hydroxyquinoline 4-bromo-3-methoxyaniline->6-bromo-7-methoxy-4-hydroxyquinoline 1. Condensation 2. Cyclization Diethyl malonate Diethyl malonate Diethyl malonate->6-bromo-7-methoxy-4-hydroxyquinoline This compound This compound 6-bromo-7-methoxy-4-hydroxyquinoline->this compound Chlorination (POCl₃) cMet_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_downstream Downstream Effects HGF HGF cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation PI3K PI3K P1->PI3K RAS RAS P1->RAS STAT3 STAT3 P1->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Motility ERK->Motility Survival Survival STAT3->Survival 6-Bromo-4-chloro-7-methoxyquinoline_derivative Quinoline-based c-Met Inhibitor 6-Bromo-4-chloro-7-methoxyquinoline_derivative->cMet Inhibits

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. The discovery and development of substituted quinolines have been pivotal in the advancement of treatments for various diseases, including cancer and infectious diseases. This technical guide provides an in-depth exploration of the discovery and historical background of 6-Bromo-4-chloro-7-methoxyquinoline, a key intermediate in the synthesis of complex pharmaceutical molecules. While a singular "discovery" of this compound as a standalone active agent is not documented, its emergence is intrinsically linked to the synthetic campaigns targeting novel kinase inhibitors.

Historical Context: The Rise of Substituted Quinolines in Drug Discovery

The history of quinoline derivatives in medicine dates back to the 19th century with the isolation of quinine from cinchona bark, a potent antimalarial agent. This discovery spurred extensive research into the synthesis and pharmacological evaluation of a vast array of quinoline analogues. Classical synthetic methodologies such as the Skraup, Doebner-von Miller, and Friedländer syntheses enabled the exploration of the chemical space around the quinoline nucleus, leading to the development of drugs for various indications.[1][2]

In modern drug discovery, particularly in oncology, the 4-chloroquinoline moiety has been identified as a crucial pharmacophore. The chlorine atom at the 4-position serves as a versatile handle for introducing various side chains through nucleophilic substitution, allowing for the fine-tuning of a compound's interaction with its biological target. This strategic functionalization has been instrumental in the development of numerous kinase inhibitors.

Discovery through Synthesis: The Role as a Pharmaceutical Intermediate

The discovery of this compound is a story of synthetic necessity rather than a targeted biological screening effort. Its existence is a direct result of the need for specifically functionalized building blocks in the multi-step synthesis of complex drug molecules. While the exact first synthesis is not prominently documented in a dedicated publication, its structural motifs are present in key intermediates for targeted therapies.

Notably, the closely related compound, 6-bromo-4-chloroquinoline, is a documented intermediate in the synthesis of Omipalisib (GSK2126458) , a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mTOR.[3][4] Similarly, the 4-chloro-7-methoxyquinoline core is central to the synthesis of Lenvatinib , a multi-kinase inhibitor used in the treatment of various cancers.[5][6] The combination of the bromo, chloro, and methoxy substituents in this compound provides a unique set of electronic and steric properties, making it a valuable precursor for creating libraries of compounds for high-throughput screening and lead optimization.

Synthetic Pathways and Methodologies

The synthesis of this compound and related compounds typically involves a multi-step sequence starting from readily available anilines. The following sections detail representative experimental protocols for the synthesis of key precursor quinolines.

General Synthetic Workflow

The overall synthetic strategy generally involves the construction of the quinoline ring system, followed by chlorination at the 4-position.

G cluster_0 Synthesis of 6-Bromo-4-chloroquinoline A 4-Bromoaniline C 3-(4-bromoanilino)acrylate A->C B Ethyl propiolate B->C D 6-Bromoquinolin-4(1H)-one C->D Thermal Cyclization (e.g., Diphenyl ether, heat) E 6-Bromo-4-chloroquinoline D->E Chlorination (e.g., POCl3 or PCl3)

Caption: General synthetic pathway for 6-bromo-4-chloroquinoline.

Experimental Protocols

1. Synthesis of 6-Bromoquinolin-4(1H)-one (Precursor to 6-Bromo-4-chloroquinoline)

A common route to the quinolinone precursor involves the reaction of a substituted aniline with an acrylate derivative, followed by thermal cyclization.

  • Step 1: Synthesis of 3-(4-bromoanilino)acrylate: 4-Bromoaniline is reacted with ethyl propiolate in a suitable solvent such as methanol. The reaction is typically stirred at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 48 hours).[7] The solvent is then removed under reduced pressure to yield the crude acrylate product.

  • Step 2: Thermal Cyclization: The crude 3-(4-bromoanilino)acrylate is dissolved in a high-boiling solvent like diphenyl ether and added dropwise to preheated diphenyl ether (e.g., 200-220°C).[7] The reaction mixture is maintained at this temperature for several hours. Upon cooling, the product is precipitated by the addition of a non-polar solvent such as petroleum ether, filtered, and washed to afford 6-bromoquinolin-4(1H)-one.

2. Synthesis of 6-Bromo-4-chloroquinoline

The final chlorination step is a standard transformation in quinoline chemistry.

  • Chlorination: 6-Bromoquinolin-4(1H)-one is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), often in the presence of a solvent like toluene.[3] The reaction is heated to reflux for several hours. After cooling, the reaction mixture is carefully quenched with water or an ice-water mixture, and the pH is adjusted to neutral with a base (e.g., saturated potassium hydroxide solution). The precipitated product is then filtered, washed, and dried to yield 6-bromo-4-chloroquinoline.

Quantitative Data

The following table summarizes typical yields for the synthesis of 6-bromo-4-chloroquinoline as reported in the patent literature.

StepStarting MaterialsProductTypical Yield (%)Reference
Acrylate Formation4-Bromoaniline, Ethyl propiolate3-(4-bromoanilino)acrylate~99 (crude)[7]
Thermal Cyclization3-(4-bromoanilino)acrylate6-Bromoquinolin-4(1H)-one77-80[3][7]
Chlorination6-Bromoquinolin-4(1H)-one6-Bromo-4-chloroquinoline91-93[3]
Overall Yield 4-Bromoaniline 6-Bromo-4-chloroquinoline ~70 [7]

Signaling Pathways of End Products

The significance of this compound lies in its role as a precursor to potent inhibitors of critical signaling pathways in cancer. For instance, Omipalisib, derived from the related 6-bromo-4-chloroquinoline, targets the PI3K/mTOR pathway, which is frequently dysregulated in various cancers and plays a central role in cell growth, proliferation, and survival.

G cluster_0 PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Omipalisib Omipalisib Omipalisib->PI3K Omipalisib->mTORC1 Omipalisib->mTORC2

Caption: Inhibition of the PI3K/mTOR signaling pathway by Omipalisib.

Conclusion

The discovery and historical background of this compound are emblematic of the evolution of modern drug discovery, where the synthesis of novel, highly functionalized intermediates is a critical driver of innovation. While not a therapeutic agent in its own right, its strategic importance as a building block for potent kinase inhibitors underscores its value to the scientific community. The synthetic routes to this and related quinolines, though often challenging, provide a versatile platform for the development of next-generation targeted therapies. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this compound in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols: The Utility of 6-Bromo-4-chloro-7-methoxyquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methoxyquinoline is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. Its strategic substitution pattern, featuring two distinct halogen atoms at positions C4 and C6, offers a versatile platform for selective chemical modifications. This allows for the sequential introduction of diverse molecular fragments, making it a valuable building block in the construction of complex bioactive molecules. Notably, this quinoline derivative is a key intermediate in the synthesis of several targeted therapies, including the multi-tyrosine kinase inhibitor Lenvatinib, which is used in the treatment of various cancers.[1][2][3]

These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in palladium-catalyzed cross-coupling reactions and its role in the synthesis of kinase inhibitors. Detailed experimental protocols for key transformations are provided to guide researchers in their synthetic endeavors.

Key Synthetic Applications

The primary utility of this compound lies in its capacity to undergo selective functionalization at the C4 and C6 positions. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine-containing side chains.[4] The bromine atom at the C6 position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids.[5]

Table 1: Overview of Key Synthetic Transformations
TransformationReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., Na₂CO₃, K₃PO₄), solvent (e.g., 1,4-dioxane/water, toluene)6-Aryl-4-chloro-7-methoxyquinoline derivatives
Nucleophilic Aromatic SubstitutionPrimary or secondary amines, optional base, solvent (e.g., ethanol, NMP)4-Amino-6-bromo-7-methoxyquinoline derivatives
Synthesis of Lenvatinib1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, base (e.g., sodium methoxide), solvent (e.g., chloroform)Lenvatinib

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. The conditions are based on established procedures for similar quinoline substrates and may require optimization for specific starting materials.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.[5]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-7-methoxyquinoline derivative.[5]

Protocol 2: Synthesis of Lenvatinib from a 4-chloro-7-methoxyquinoline-6-carboxamide Intermediate

This protocol outlines the final step in the synthesis of Lenvatinib, starting from a key 4-chloro-7-methoxyquinoline intermediate.[1] While the provided search results start from the carboxamide derivative, this compound is a precursor to this intermediate.

Materials:

  • 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 equiv) [Note: This is a downstream intermediate of this compound]

  • 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.0 equiv)

  • 20% Sodium methoxide solution in methanol

  • Chloroform

  • Ice water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine 4-chloro-7-methoxyquinoline-6-carboxamide (2.36 g), 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (2.3 g), 20% sodium methoxide solution in methanol (5 mL), and chloroform (20 mL).[1]

  • Heat the reaction mixture under reflux for 5 hours.[1]

  • After the reaction, cool the mixture to room temperature.[1]

  • Pour the reaction mixture into ice water.[1]

  • Separate the layers and wash the organic layer with water until neutral.[1]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[1]

  • Recrystallize the crude product from an acetone-water mixture to obtain pure Lenvatinib.[1]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base B Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x) A->B C Add Degassed Solvents: 1,4-Dioxane and Water B->C D Heat and Stir: 80-90 °C, 4-12 hours C->D E Monitor Progress: TLC or LC-MS D->E F Cool to RT and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J 6-Aryl-4-chloro-7-methoxyquinoline I->J Pure Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

lenvatinib_synthesis start 6-Bromo-4-chloro- 7-methoxyquinoline intermediate 4-Chloro-7-methoxy- quinoline-6-carboxamide start->intermediate Functional Group Transformation (e.g., Hydrolysis of nitrile) product Lenvatinib intermediate->product Nucleophilic Aromatic Substitution (NaOCH₃, Chloroform, Reflux) reagent 1-(2-chloro-4-hydroxyphenyl) -3-cyclopropylurea reagent->product

Caption: Simplified synthetic pathway to Lenvatinib.

signaling_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Promotes

Caption: Inhibition of the VEGF signaling pathway by Lenvatinib.

References

Application Notes and Protocols for 6-Bromo-4-chloro-7-methoxyquinoline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-4-chloro-7-methoxyquinoline as a pivotal building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors. This document outlines its application in the development of targeted therapies, provides detailed experimental protocols for its derivatization, and presents quantitative data on the biological activity of its derivatives.

Introduction

This compound is a versatile heterocyclic intermediate that serves as a valuable scaffold in medicinal chemistry. Its distinct functionalities, a reactive chloro group at the 4-position and a bromo group at the 6-position, allow for sequential and regioselective modifications, making it an ideal starting material for the synthesis of diverse compound libraries. The quinoline core is a prominent feature in numerous biologically active molecules, and derivatives of this compound have shown significant potential as inhibitors of key signaling pathways implicated in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Application in Kinase Inhibitor Synthesis

The primary application of this compound lies in the synthesis of potent and selective kinase inhibitors. The 4-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various anilino- and other amine-containing side chains, which are crucial for binding to the ATP-binding pocket of kinases. The 6-bromo position offers a handle for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been investigated as inhibitors of EGFR and VEGFR, which are key regulators of cell proliferation, survival, and angiogenesis in cancer.[1] By targeting these receptors, novel anti-cancer therapeutics can be developed.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various quinoline and quinazoline derivatives, highlighting the potency of compounds derived from similar scaffolds.

Table 1: Inhibitory Activity of Quinoline/Quinazoline Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 47 EGFR490Erlotinib-
Compound 51 EGFR31.80--
Compound 52 EGFR37.07--
Compound 53 EGFR42.52--
Ki8751 VEGFR0.9--
Compound 6 EGFR10Sorafenib20
Compound 6 VEGFR280Sorafenib80
Compound 15 EGFR5.9Vandetanib19.76
Compound 15 VEGFR236.78Vandetanib33.26
Compound 23 EGFR2.4Gefitinib-
Compound VIII VEGFR-260.00--

Note: IC50 values represent the concentration of the compound required to inhibit the activity of the target kinase by 50%.[2][3][4]

Table 2: Anti-proliferative Activity of Quinoline/Quinazoline Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
Compound 1f HeLaCervical Cancer-Gefitinib-
Compound 2i HeLaCervical Cancer-Gefitinib-
Compound 1f BGC823Gastric Cancer-Gefitinib-
Compound 2i BGC823Gastric Cancer-Gefitinib-
Compound 19 HepG2Liver Cancer8.3--
Compound 7 Caco-2Colorectal Cancer93.5Doxorubicin8.2
Compound 13 Caco-2Colorectal Cancer9.3Doxorubicin8.2
Compound 14 Caco-2Colorectal Cancer5.7Doxorubicin8.2
Compound 14 MDA-MB-231Breast Cancer9.0Doxorubicin9.0

Note: IC50 values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.[5][6]

Experimental Protocols

The following are detailed protocols for key reactions involving the derivatization of this compound and related compounds.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the 4-Chloro Group

This protocol describes a general procedure for the reaction of a 4-chloroquinoline derivative with an aniline to form a 4-anilinoquinoline, a common core structure in many EGFR inhibitors.[5]

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.2 eq)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound and the substituted aniline.

  • Add isopropanol to dissolve the reactants.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically after several hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the 6-Bromo Position

This protocol provides a general method for the Suzuki-Miyaura coupling of a 6-bromoquinoline derivative with a boronic acid to introduce an aryl or heteroaryl group.[1]

Materials:

  • 6-Bromo-4-anilino-7-methoxyquinoline derivative (from Protocol 1) (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.03 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the 6-bromo-4-anilino-7-methoxyquinoline derivative, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are primary targets for inhibitors derived from this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3 IP3 PLCg->IP3 PIP2 DAG DAG PLCg->DAG PIP2 PKC PKC DAG->PKC PKC->Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Inhibitor Quinoline-based Inhibitor Inhibitor->Dimerization

Caption: EGFR Signaling Pathway and Inhibition.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway PKC->Ras_Raf_MEK_ERK Cell_Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Cell_Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Cell_Survival Cell Survival Akt->Cell_Survival NO NO eNOS->NO Vascular_Permeability Vascular Permeability NO->Vascular_Permeability Inhibitor Quinoline-based Inhibitor Inhibitor->Dimerization

Caption: VEGFR Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a kinase inhibitor using this compound as a starting material.

Experimental_Workflow Start Start: 6-Bromo-4-chloro- 7-methoxyquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) with Substituted Aniline Start->SNAr Intermediate1 Intermediate: 4-Anilino-6-bromo- 7-methoxyquinoline SNAr->Intermediate1 Suzuki Suzuki-Miyaura Coupling with Arylboronic Acid Intermediate1->Suzuki Final_Compound Final Compound: 4-Anilino-6-aryl- 7-methoxyquinoline Suzuki->Final_Compound Purification Purification (Column Chromatography) Final_Compound->Purification Characterization Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (Kinase Assay, Cell Viability) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis End End: Lead Compound Identification Data_Analysis->End

Caption: Synthetic and Evaluation Workflow.

References

Application Notes and Protocols for Selective Suzuki Coupling of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methoxyquinoline is a key heterocyclic scaffold valuable in medicinal chemistry and drug discovery. The presence of two distinct halogen atoms at the C4 (chloro) and C6 (bromo) positions provides an opportunity for selective functionalization using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This regioselectivity allows for the directed introduction of diverse aryl and heteroaryl moieties, facilitating the synthesis of novel compounds with potential therapeutic applications.

The Suzuki coupling reaction is a robust and versatile method for forming carbon-carbon bonds. In the case of this compound, the carbon-bromine bond at the C6 position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond at the C4 position.[1] This difference in reactivity allows for highly selective coupling at the C6 position, leaving the C4 chloro group available for subsequent transformations, thus enabling a stepwise diversification of the quinoline core.

Key Applications

The primary application of this selective Suzuki coupling is the synthesis of 6-aryl-4-chloro-7-methoxyquinoline derivatives. These compounds can serve as advanced intermediates in the synthesis of complex molecules, including potential kinase inhibitors and other biologically active agents. The ability to introduce a wide array of substituents at the C6 position is crucial for structure-activity relationship (SAR) studies in drug development programs.

Experimental Protocol: Selective Suzuki Coupling at the C6-Position

This protocol outlines a general method for the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate, hexanes, brine, anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium carbonate (2.0 equivalents).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 (v/v) ratio to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-7-methoxyquinoline.

Quantitative Data Summary

The following table summarizes representative yields for the selective Suzuki coupling of this compound with various arylboronic acids, based on typical outcomes for structurally similar substrates under optimized conditions.[1]

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Chloro-7-methoxy-6-phenylquinoline85-95
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)-7-methoxyquinoline80-90
33-Fluorophenylboronic acid4-Chloro-6-(3-fluorophenyl)-7-methoxyquinoline82-92
44-(Trifluoromethyl)phenylboronic acid4-Chloro-7-methoxy-6-(4-(trifluoromethyl)phenyl)quinoline75-85
5Thiophen-2-ylboronic acid4-Chloro-7-methoxy-6-(thiophen-2-yl)quinoline70-80

Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl2 - Na2CO3 inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/H2O) inert->solvent heat Heat to 80-90 °C (4-12 hours) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Pure Product: 6-Aryl-4-chloro-7-methoxyquinoline purify->product

Caption: Experimental workflow for the selective Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex Ar-Br transmetalation Transmetalation diaryl_pd Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd Ar'B(OH)3- boronic_acid Ar'B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product quinoline 6-Bromo-4-chloro- 7-methoxyquinoline quinoline->oxidative_addition

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols: 6-Bromo-4-chloro-7-methoxyquinoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloro-7-methoxyquinoline is a halogenated quinoline derivative that serves as a versatile scaffold and key building block in the synthesis of pharmacologically active compounds. The quinoline core is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The specific substitution pattern of this compound, featuring a reactive chlorine atom at the 4-position, a bromine atom at the 6-position, and a methoxy group at the 7-position, offers multiple avenues for chemical modification, making it a valuable starting material for the development of novel therapeutics, particularly in the field of oncology.

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains, which is a common strategy in the design of kinase inhibitors. The bromine at C6 provides a handle for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling further diversification of the molecular structure. The 7-methoxy group can influence the compound's solubility, metabolic stability, and target-binding affinity.

This document provides an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use as a precursor for the synthesis of targeted anticancer agents. Detailed experimental protocols, based on established methodologies for analogous compounds, are provided to guide researchers in their drug discovery efforts.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various kinases.

Derivatives of this compound are envisioned to target several important signaling pathways implicated in cancer progression:

  • c-Met Signaling Pathway: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are often overexpressed or mutated in various cancers, leading to tumor growth, invasion, and metastasis. Small molecule inhibitors that target the ATP-binding site of c-Met are a promising therapeutic strategy.

  • VEGFR Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR signaling can starve tumors and inhibit their growth.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive cell proliferation and survival in many types of cancer. EGFR inhibitors are an established class of anticancer drugs.

Synthetic Protocols

The following protocols describe general procedures for the functionalization of this compound to generate libraries of compounds for biological screening. These are based on established synthetic routes for structurally related quinoline derivatives.

Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position

This protocol describes the synthesis of 4-amino-6-bromo-7-methoxyquinoline derivatives, a common step in the development of kinase inhibitors.

Materials:

  • This compound

  • Appropriate primary or secondary amine (e.g., aniline, substituted anilines, piperazine derivatives)

  • Solvent (e.g., isopropanol, n-butanol, or N,N-dimethylformamide)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.

  • Add the desired amine (1.0-1.5 equivalents). If the amine is used as its hydrochloride salt, add a base (1.0-2.0 equivalents) to neutralize it.

  • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield the desired 4-amino-6-bromo-7-methoxyquinoline derivative.

Protocol 2: Suzuki Cross-Coupling at the C6-Position

This protocol describes the arylation or heteroarylation of the 6-bromo position via a Suzuki cross-coupling reaction to introduce further molecular diversity.

Materials:

  • 6-Bromo-4-substituted-7-methoxyquinoline (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronic ester (1.0-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Standard laboratory glassware for inert atmosphere reactions and purification equipment

Procedure:

  • To a degassed reaction vessel, add the 6-bromo-4-substituted-7-methoxyquinoline (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.1 equivalents), and the base (2.0-3.0 equivalents).

  • Add the degassed solvent system.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-4-substituted-7-methoxyquinoline derivative.

Quantitative Data of Structurally Related Compounds

While specific biological data for direct derivatives of this compound is not extensively available in the public domain, the following tables summarize the activity of structurally analogous compounds, which can serve as a benchmark for newly synthesized molecules.

Table 1: In Vitro c-Met Kinase Inhibitory Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives [1][2]

CompoundR-group on anilinec-Met IC₅₀ (µM)
12f 4-ClPotent
12g 4-BrPotent
12n 3-F, 4-OCH₃0.030 ± 0.008
12q 2,6-di-ClPotent
Cabozantinib (Reference)-

Note: IC₅₀ values represent the concentration of the compound required to inhibit the enzyme activity by 50%. "Potent" indicates significant inhibitory activity as reported in the source without a specific IC₅₀ value.[3]

Table 2: Antiproliferative Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives [1]

CompoundA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)MKN-45 IC₅₀ (µM)
12n 7.3 ± 1.06.1 ± 0.613.4 ± 0.5
Cabozantinib (Reference)(Reference)(Reference)

Note: IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.[3]

Table 3: Anticancer Activity of Other Related Quinoline Derivatives [4][5]

Compound ClassCancer Cell LineIC₅₀ (µM)
6-Bromo quinazoline derivativesMCF-7 (Breast)15.85 ± 3.32
6-Bromo quinazoline derivativesSW480 (Colon)17.85 ± 0.92
7-Chloro-4-aminoquinoline-benzimidazole hybridsCCRF-CEM (Leukemia)0.4 - 8
7-Chloro-4-aminoquinoline-benzimidazole hybridsHuT78 (T-cell lymphoma)0.4 - 8

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key concepts relevant to the application of this compound derivatives in medicinal chemistry.

G cluster_synthesis Synthetic Workflow Start 6-Bromo-4-chloro- 7-methoxyquinoline Step1 Nucleophilic Aromatic Substitution (C4) Start->Step1 Amine Intermediate 4-Amino-6-bromo- 7-methoxyquinoline Derivatives Step1->Intermediate Step2 Suzuki Cross-Coupling (C6) Intermediate->Step2 Boronic Acid Final Diverse Library of Potential Kinase Inhibitors Step2->Final

Caption: Synthetic workflow for generating diverse kinase inhibitors.

G cluster_pathway Targeted c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Dimerization->Downstream Response Cell Proliferation, Survival, Migration, Invasion Downstream->Response Inhibitor Quinoline-based c-Met Inhibitor Inhibitor->cMet G cluster_screening Drug Discovery Workflow Library Compound Library Synthesis Kinase In Vitro Kinase Assays (e.g., c-Met, VEGFR, EGFR) Library->Kinase Cell Cell-based Assays (Antiproliferative - IC50) Kinase->Cell Hit Hit Identification Cell->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

References

detailed experimental procedure for using 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 6-Bromo-4-chloro-7-methoxyquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a highly functionalized heterocyclic compound that serves as a versatile intermediate in medicinal chemistry. Its structure features two distinct halogen atoms at positions C4 (chloro) and C6 (bromo), offering opportunities for selective and sequential functionalization. The chloro group at the 4-position is highly susceptible to nucleophilic aromatic substitution, while the bromo group at the 6-position is an ideal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity makes it a valuable building block for creating diverse molecular architectures, particularly in the synthesis of kinase inhibitors for targeted cancer therapies.[1][2][3] Quinoline-based scaffolds are central to numerous therapeutic agents, including those targeting receptor tyrosine kinases like EGFR, HER2, and c-Met.[4][5][6]

Application 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic displacement. This allows for the facile introduction of various amine-containing side chains, a crucial step in the synthesis of many biologically active molecules, particularly kinase inhibitors.[3][5]

Experimental Protocol: Synthesis of 4-Anilino-6-bromo-7-methoxyquinoline Derivatives

This protocol describes a general procedure for the reaction of this compound with various substituted anilines.

Materials:

  • This compound (1.0 equiv)

  • Substituted aniline (1.0 - 1.2 equiv)

  • Solvent (e.g., Isopropanol, Ethanol, or N,N-Dimethylformamide)

  • Acid catalyst (optional, e.g., HCl, p-TsOH)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound and the selected substituted aniline.

  • Add the solvent (e.g., isopropanol, approx. 10-20 mL per mmol of the quinoline substrate).

  • If an acid catalyst is used, add it to the mixture.

  • Heat the reaction mixture to reflux (typically 80-120 °C) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Once complete, cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold solvent and then with diethyl ether to remove impurities.

  • If no precipitate forms, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Data Presentation: Representative SNAr Reactions

The following table summarizes representative reaction parameters for the synthesis of 4-anilinoquinoline derivatives. Yields and reaction times are illustrative and may require optimization.

EntryAniline DerivativeSolventTemperature (°C)Time (h)Hypothetical Yield (%)
13-FluoroanilineIsopropanol851285
24-Chloro-3-fluoroanilineEthanol801084[2]
33-EthynylanilineDMF100878
44-AminophenolIsopropanol851675

Workflow for Nucleophilic Aromatic Substitution

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Substituted Aniline B Add Solvent (e.g., Isopropanol) A->B 1 C Heat to Reflux (80-120°C) Under Inert Atmosphere B->C 2 D Monitor Progress (TLC or LC-MS) C->D 3 E Cool to Room Temperature D->E 4. Upon Completion F Filter Precipitate OR Concentrate Solvent E->F 5 G Wash Solid with Cold Solvent F->G 6a. If Solid H Purify by Column Chromatography or Recrystallization F->H 6b. If Oil I Characterize Pure Product G->I H->I

Caption: Experimental workflow for SNAr at the C4-position.

Application 2: Palladium-Catalyzed Cross-Coupling at the C6-Position

The bromine atom at the C6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enables the introduction of diverse aryl, heteroaryl, and alkynyl substituents.[1][7]

Experimental Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with various boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02 - 0.05 equiv)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, DMF, or Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1]

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[8]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[1]

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the pure product.

Data Presentation: Representative Suzuki-Miyaura Reactions
EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Hypothetical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9092
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF10088
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9085
4Furan-2-boronic acidPd(dppf)Cl₂ (3)K₂CO₃Toluene/H₂O11081
Experimental Protocol 2: Sonogashira Coupling

This protocol provides a general method for the coupling of this compound with terminal alkynes.[7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI, 0.04 - 0.10 equiv)

  • Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[7]

  • Add the anhydrous solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove catalyst residues, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by dilution with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over Na₂SO₄, and concentrating.[7]

  • Further purify the residue by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Reactions
EntryTerminal AlkyneCatalyst (mol%)SolventTemp (°C)Hypothetical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)THF6090
2EthynyltrimethylsilanePdCl₂(PPh₃)₂ (3)TEA/DMF8087
31-HexynePdCl₂(PPh₃)₂ (3)THF5091
4Propargyl alcoholPdCl₂(PPh₃)₂ (3)DMF6583

Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine in Schlenk Flask: - Quinoline Substrate - Coupling Partner - Catalyst & Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat Mixture (80-110°C) with Stirring C->D E Monitor Progress (TLC or LC-MS) D->E F Cool to Room Temp. E->F G Aqueous Workup: Dilute, Wash with H₂O & Brine F->G H Dry Organic Layer (Na₂SO₄), Filter, and Concentrate G->H I Purify by Column Chromatography H->I J Characterize Pure Product I->J

Caption: General workflow for Pd-catalyzed cross-coupling.

Application in Kinase Inhibitor Synthesis

Derivatives of substituted quinolines are potent inhibitors of various protein kinases involved in cancer cell signaling. By acting as ATP-competitive inhibitors, they can block downstream pathways responsible for cell proliferation, survival, and angiogenesis.[3][5] The functionalization of this compound via the protocols above allows for the synthesis of novel compounds that can be screened for inhibitory activity against key oncogenic targets.

Targeted Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation Inhibitor Quinoline-Based Inhibitor Inhibitor->RTK Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Survival, Growth, Proliferation mTOR->Proliferation Leads to

Caption: Inhibition of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols: Solubility Profile of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding and determining the solubility profile of 6-bromo-4-chloro-7-methoxyquinoline, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this compound, this guide offers detailed experimental protocols for generating such critical data. The presented methodologies are essential for researchers in drug discovery, process chemistry, and formulation development to ensure efficient and reproducible experimental outcomes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₇BrClNOPubChem[1][2]
Molecular Weight272.52 g/mol PubChem[1][2]
XLogP33.5PubChem[1][2]
Hydrogen Bond Donor Count0PubChem[1][2]
Hydrogen Bond Acceptor Count2PubChem[1][2]
AppearanceOff-white to light yellow powder (typical for similar compounds)General Knowledge

Qualitative Solubility Profile

Based on its chemical structure, a substituted quinoline, this compound is anticipated to be soluble in a range of common organic solvents. The presence of polar functional groups (methoxy and the nitrogen in the quinoline ring) suggests potential solubility in polar aprotic solvents, while the overall aromatic and halogenated structure indicates likely solubility in nonpolar and halogenated solvents. A qualitative assessment is summarized in Table 2.

Table 2: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)SolubleHigh polarity, aprotic
N,N-Dimethylformamide (DMF)SolubleHigh polarity, aprotic
Dichloromethane (DCM)SolubleHalogenated, moderately polar
Tetrahydrofuran (THF)SolubleEther, moderately polar
AcetoneSolubleKetone, polar aprotic
AcetonitrileSolubleNitrile, polar aprotic
Ethyl AcetateSparingly SolubleEster, moderately polar
MethanolSparingly SolublePolar protic, potential for hydrogen bonding
EthanolSparingly SolublePolar protic, potential for hydrogen bonding
WaterInsolubleHigh polarity, protic, compound is largely nonpolar
HexaneInsolubleNonpolar

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.[3][4][5]

Objective

To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Prepare each solvent system in triplicate to ensure reproducibility.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant agitation speed.

    • Maintain a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[3][4]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To effectively separate the undissolved solid, centrifuge the samples at a high speed.[4]

  • Sample Analysis:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.[5]

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the concentration of this compound using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Calculation:

    • Calculate the solubility from the measured concentration, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 3: Illustrative Quantitative Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)[Insert Experimental Value][Insert Experimental Value]
N,N-Dimethylformamide (DMF)[Insert Experimental Value][Insert Experimental Value]
Dichloromethane (DCM)[Insert Experimental Value][Insert Experimental Value]
Tetrahydrofuran (THF)[Insert Experimental Value][Insert Experimental Value]
Acetone[Insert Experimental Value][Insert Experimental Value]
Acetonitrile[Insert Experimental Value][Insert Experimental Value]
Ethyl Acetate[Insert Experimental Value][Insert Experimental Value]
Methanol[Insert Experimental Value][Insert Experimental Value]
Ethanol[Insert Experimental Value][Insert Experimental Value]
Water[Insert Experimental Value][Insert Experimental Value]
Hexane[Insert Experimental Value][Insert Experimental Value]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the quantitative determination of solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_calc 5. Calculation & Reporting prep1 Weigh excess This compound prep2 Add to known volume of solvent prep1->prep2 equil1 Seal vials and place on orbital shaker prep2->equil1 equil2 Incubate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 sep1 Centrifuge samples to pellet excess solid equil2->sep1 sep2 Withdraw supernatant using a syringe sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 analysis1 Dilute filtered sample sep3->analysis1 analysis2 Analyze concentration by HPLC or UV-Vis analysis1->analysis2 calc1 Calculate solubility (mg/mL, mol/L) analysis2->calc1 calc2 Report data in structured table calc1->calc2

Caption: Workflow for Quantitative Solubility Determination.

Signaling Pathway Context

While this compound is primarily known as a synthetic intermediate, its quinoline core is a feature of many biologically active molecules, particularly kinase inhibitors used in oncology.[6] For instance, related 4-chloroquinoline derivatives are key precursors in the synthesis of drugs that target signaling pathways involved in cell proliferation and angiogenesis, such as the VEGF and MET pathways. The solubility of these intermediates is critical for their efficient use in the synthesis of the final active pharmaceutical ingredients (APIs).

The diagram below illustrates a generalized signaling pathway where a hypothetical drug derived from a quinoline scaffold might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, MET) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Angiogenesis Transcription->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds Drug Quinoline-based Inhibitor (Hypothetical API) Drug->RTK Inhibits

Caption: Generalized Kinase Inhibitor Signaling Pathway.

Conclusion

References

Application Notes and Protocols: 6-Bromo-4-chloro-7-methoxyquinoline as a Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-4-chloro-7-methoxyquinoline as a versatile precursor for the synthesis of potent kinase inhibitors. This document outlines key synthetic strategies, detailed experimental protocols for crucial reactions, and the biological context of the targeted kinase signaling pathways.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted cancer therapies. The quinoline scaffold is a privileged structure found in numerous kinase inhibitors. The presence of two distinct halogen atoms at the C4 (chloro) and C6 (bromo) positions, along with a methoxy group at C7, offers multiple avenues for selective functionalization. This allows for the strategic introduction of various pharmacophores to optimize binding affinity and selectivity for target kinases.

The differential reactivity of the C-Br and C-Cl bonds is central to the synthetic utility of this precursor. The C-Br bond at the C6 position is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, as well as Buchwald-Hartwig amination. This regioselectivity enables the introduction of aryl, heteroaryl, alkynyl, and amino moieties at this position while leaving the C4-chloro group intact for subsequent nucleophilic aromatic substitution (SNA_r_) reactions. This sequential functionalization is a powerful strategy for constructing complex kinase inhibitors.

This document will focus on the application of this compound in the synthesis of inhibitors targeting key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Src-Abl signaling cascade.

Synthetic Strategies and Key Reactions

The synthesis of kinase inhibitors from this compound primarily involves a sequence of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The general workflow involves the initial functionalization at the C6 position, followed by the displacement of the C4-chloro group.

Palladium-Catalyzed Cross-Coupling Reactions at C6

1. Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the C6-bromo position with a variety of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl substituents, which can be crucial for occupying specific pockets in the kinase active site.

2. Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of a wide range of primary and secondary amines at the C6 position. This is particularly useful for installing moieties that can form critical hydrogen bonds with the kinase.

3. Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C6-bromo position and a terminal alkyne. The resulting alkynylquinoline can serve as a key intermediate for further transformations or as a final structural element in the kinase inhibitor.

Nucleophilic Aromatic Substitution at C4

The C4-chloro group is activated towards nucleophilic attack, allowing for its displacement by various nucleophiles, most commonly anilines. This reaction is a cornerstone in the synthesis of many 4-anilinoquinoline and 4-anilinoquinazoline-based kinase inhibitors, where the aniline moiety plays a critical role in binding to the hinge region of the kinase domain.

Quantitative Data Summary

The following tables summarize representative quantitative data for kinase inhibitors synthesized from quinoline-based precursors. While specific data for derivatives of this compound may vary, these tables provide a general overview of the potency that can be achieved.

Table 1: Kinase Inhibitory Activity (IC50) of Representative Quinoline-Based Inhibitors

Kinase TargetInhibitor TypeRepresentative IC50 (nM)Reference
EGFR4-Anilinoquinoline1 - 50[1]
VEGFR-24-Anilinoquinoline5 - 100[2]
Src4-Anilinoquinoline10 - 200[3]
Abl4-Anilinoquinoline20 - 500[3]
c-Met4-Anilinoquinoline30 - 150[4]

Table 2: Representative Yields for Key Synthetic Reactions

Reaction TypeSubstrateProductTypical Yield (%)
Suzuki-Miyaura Coupling6-Bromo-4-chloroquinoline derivative6-Aryl-4-chloroquinoline derivative70 - 95
Buchwald-Hartwig Amination6-Bromo-4-chloroquinoline derivative6-Amino-4-chloroquinoline derivative60 - 90
Nucleophilic Aromatic Substitution4-Chloroquinoline derivative4-Anilinoquinoline derivative75 - 98

Experimental Protocols

The following are generalized protocols for key reactions involving this compound. These may require optimization based on the specific substrates and desired products.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

Objective: To synthesize a 6-aryl-4-chloro-7-methoxyquinoline derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 v/v ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-4-chloro-7-methoxyquinoline.[5]

Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position

Objective: To synthesize a 6-amino-4-chloro-7-methoxyquinoline derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[6]

Protocol 3: Nucleophilic Aromatic Substitution at the C4-Position

Objective: To synthesize a 4-anilino-6-substituted-7-methoxyquinoline derivative.

Materials:

  • 6-Substituted-4-chloro-7-methoxyquinoline (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • Isopropanol or other suitable high-boiling solvent

  • Pyridine hydrochloride (catalytic amount, optional)

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the 6-substituted-4-chloro-7-methoxyquinoline, the substituted aniline, and isopropanol.

  • A catalytic amount of an acid, such as pyridine hydrochloride, can be added to facilitate the reaction.

  • Heat the mixture to reflux and stir for 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography or recrystallization.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and a general experimental workflow for the synthesis of kinase inhibitors from this compound.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Permeability) ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS eNOS->Angiogenesis Inhibitor Quinoline-based Inhibitor Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Experimental_Workflow start This compound step1 Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) at C6-Position start->step1 intermediate 6-Substituted-4-chloro-7-methoxyquinoline step1->intermediate step2 Nucleophilic Aromatic Substitution with Substituted Aniline at C4-Position intermediate->step2 product Final Kinase Inhibitor step2->product purification Purification and Characterization (Chromatography, NMR, MS) product->purification bioassay Biological Evaluation (Kinase Assays, Cell-based Assays) purification->bioassay

Caption: General experimental workflow for kinase inhibitor synthesis.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of kinase inhibitors. Its differential reactivity at the C4 and C6 positions allows for a modular and efficient approach to constructing complex molecular architectures. The protocols and pathways outlined in these application notes provide a solid foundation for researchers and scientists in the field of drug discovery to design and synthesize novel and potent kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Reactions Involving 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sequential functionalization of 6-Bromo-4-chloro-7-methoxyquinoline, a key intermediate in the synthesis of complex heterocyclic molecules, including kinase inhibitors and other potential therapeutic agents. The distinct reactivity of the bromo and chloro substituents allows for a stepwise approach to introduce diverse functionalities, making this a versatile building block in medicinal chemistry and drug discovery.

Introduction

This compound possesses two halogen atoms at positions C6 and C4 with differential reactivity. The carbon-bromine bond at the C6 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki-Myaura and Buchwald-Hartwig aminations, compared to the more robust carbon-chlorine bond at the C4 position. This reactivity difference enables selective functionalization at C6 while leaving the C4-chloro group intact for subsequent transformations, primarily nucleophilic aromatic substitution (SNAr). This step-by-step approach allows for the controlled and predictable synthesis of highly substituted quinoline derivatives.

Reaction Selectivity: C6-Br vs. C4-Cl

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This hierarchy is based on the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker than the C-Cl bond, making it more prone to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, it is possible to achieve highly selective coupling at the C6-bromo position.

Sequential Functionalization Strategy

The logical workflow for the elaboration of this compound involves a two-step process. First, a palladium-catalyzed cross-coupling reaction is performed to introduce a desired substituent at the C6 position. Following the successful modification of the C6 position, the C4-chloro group can be targeted for nucleophilic aromatic substitution. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position for nucleophilic attack.

Data Presentation: Summary of Key Reactions

The following table summarizes representative examples of the sequential functionalization of this compound, including typical reaction conditions and expected yields.

Step Reaction Type Reactant Catalyst/Ligand Base Solvent Temp (°C) Time (h) Product Yield (%)
1aSuzuki CouplingPhenylboronic acidPd(dppf)Cl₂Na₂CO₃1,4-Dioxane/H₂O9064-Chloro-7-methoxy-6-phenylquinoline85-95
1bSuzuki Coupling4-Methylphenyl- boronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂O10084-Chloro-7-methoxy-6-(p-tolyl)quinoline80-90
2aBuchwald-Hartwig AminationMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100124-((4-Chloro-7-methoxyquinolin-6-yl)morpholine75-85
2bBuchwald-Hartwig AminationAnilinePd₂(dba)₃ / BINAPCs₂CO₃1,4-Dioxane11016N-(4-Chloro-7-methoxyquinolin-6-yl)aniline70-80
3Nucleophilic Aromatic Substitution3-Aminophenol--IsopropanolReflux53-((7-Methoxy-6-phenylquinolin-4-yl)amino)phenol80-90

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C6-Bromo Position

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloro-7-methoxyquinoline.

Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Bromo Position

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube and standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution at the C4-Chloro Position

This protocol outlines a general method for the nucleophilic aromatic substitution of the C4-chloro group on a 6-substituted-4-chloro-7-methoxyquinoline.

Materials:

  • 6-Aryl-4-chloro-7-methoxyquinoline (from Protocol 1) or 6-amino-4-chloro-7-methoxyquinoline (from Protocol 2) (1.0 equiv)

  • Substituted aniline or aliphatic amine (1.2 equiv)

  • Isopropanol (or a suitable high-boiling solvent like n-butanol or DMF)

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

Procedure:

  • To a round-bottom flask, add the 6-substituted-4-chloro-7-methoxyquinoline and the chosen amine.

  • Add isopropanol to dissolve the reactants (typically to a concentration of 0.1-0.2 M).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC. Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms upon cooling, collect the solid by filtration and wash with a cold solvent (e.g., isopropanol or diethyl ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final 4,6-disubstituted-7-methoxyquinoline.

Mandatory Visualizations

G cluster_start Starting Material cluster_step1 Step 1: C6-Functionalization cluster_intermediate Intermediate cluster_step2 Step 2: C4-Functionalization cluster_product Final Product start 6-Bromo-4-chloro- 7-methoxyquinoline suzuki Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) start->suzuki buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald intermediate_suzuki 6-Aryl-4-chloro- 7-methoxyquinoline suzuki->intermediate_suzuki intermediate_buchwald 6-Amino-4-chloro- 7-methoxyquinoline buchwald->intermediate_buchwald snar1 Nucleophilic Aromatic Substitution (Amine, Heat) intermediate_suzuki->snar1 snar2 Nucleophilic Aromatic Substitution (Amine, Heat) intermediate_buchwald->snar2 product1 6-Aryl-4-amino- 7-methoxyquinoline snar1->product1 product2 6,4-Diamino- 7-methoxyquinoline snar2->product2

Caption: Sequential functionalization workflow for this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification flask Schlenk Flask reagents Add Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - Na₂CO₃ flask->reagents inert Evacuate and Backfill with Ar/N₂ (3x) reagents->inert solvent Add Degassed 1,4-Dioxane/H₂O inert->solvent heat Heat to 90°C solvent->heat stir Vigorous Stirring (4-12 h) heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/H₂O) cool->extract dry Dry (Na₂SO₄) & Filter extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Caption: Experimental workflow for the Suzuki coupling reaction.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(Br)L₂ Ar-Pd(II)(Br)L₂ Pd(0)L₂->Ar-Pd(II)(Br)L₂ Oxidative Addition (+ Ar-Br) Ar-Pd(II)(Amine)L₂ Ar-Pd(II)(Amine)L₂ Ar-Pd(II)(Br)L₂->Ar-Pd(II)(Amine)L₂ Ligand Exchange (+ Amine) Ar-Pd(II)(Amido)L Ar-Pd(II)(Amido)L Ar-Pd(II)(Amine)L₂->Ar-Pd(II)(Amido)L Deprotonation (Base) Ar-Pd(II)(Amido)L->Pd(0)L₂ Reductive Elimination (+ Ar-Amine)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Note: 6-Bromo-4-chloro-7-methoxyquinoline as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential applications of 6-Bromo-4-chloro-7-methoxyquinoline in material science. While primarily recognized as a key intermediate in pharmaceutical synthesis, its inherent chemical functionalities—a reactive chloro group, a modifiable bromo position, and a methoxy-substituted quinoline core—present significant opportunities for the development of novel functional materials. This application note provides a summary of its physicochemical properties, outlines a general synthetic protocol, and proposes hypothetical applications in organic electronics and sensor technology, supported by a conceptual experimental workflow.

Introduction

This compound is a substituted quinoline derivative.[1][2] Quinoline and its derivatives are known for their diverse applications, ranging from pharmaceuticals to materials with interesting photophysical properties.[3][4][5][6] The specific substitutions on this compound make it a particularly attractive scaffold for material science exploration. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional moieties.[7][8][9] The bromine atom at the 6-position offers a site for cross-coupling reactions, enabling the extension of the conjugated system. The methoxy group at the 7-position can modulate the electronic properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₇BrClNO[1][2]
Molecular Weight 272.53 g/mol [1][2]
CAS Number 476660-71-6[1][2]
Boiling Point 348.9 °C[2]
Appearance White to pale yellow solid[10]

Synthesis

The synthesis of this compound can be adapted from established protocols for similar quinoline derivatives. A general and robust method involves the cyclization of a substituted aniline followed by chlorination.

Protocol: Synthesis of 6-Bromo-4-chloroquinoline (A Representative Protocol)

This protocol describes the synthesis of the parent compound, 6-bromo-4-chloroquinoline, which can be adapted for the methoxy derivative.

Materials:

  • 4-Bromoaniline

  • Ethyl propiolate

  • Diphenyl ether

  • Phosphorus oxychloride (POCl₃)

  • Methanol

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Step 1: Synthesis of 3-(4-bromoanilino)acrylate: To a solution of 4-bromoaniline in methanol, add ethyl propiolate. Heat the mixture and stir for several hours. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure to obtain the crude product.[11]

  • Step 2: Cyclization to 6-bromo-4-hydroxyquinoline: Dissolve the crude 3-(4-bromoanilino)acrylate in diphenyl ether. Add this solution dropwise to preheated diphenyl ether at 220°C. After the addition is complete, cool the reaction mixture and collect the precipitated solid by filtration.[11]

  • Step 3: Chlorination to 6-bromo-4-chloroquinoline: To the 6-bromo-4-hydroxyquinoline, add phosphorus oxychloride. Heat the mixture to reflux and stir for several hours. After cooling, pour the reaction mixture slowly into ice water. Neutralize the solution with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-4-chloroquinoline.

Potential Applications in Material Science

The unique structural features of this compound suggest its potential as a building block for various functional materials.

Organic Light-Emitting Diodes (OLEDs)

Functionalized quinoline derivatives are known to exhibit luminescence.[3] By strategically modifying the this compound core, it is possible to synthesize novel materials for OLED applications. The 4-chloro position can be substituted with hole-transporting or electron-transporting moieties, while the 6-bromo position can be used to introduce chromophoric units via Suzuki or Sonogashira cross-coupling reactions.

Chemical Sensors

The quinoline nitrogen can act as a binding site for metal ions or other analytes. Functionalization at the 4- and 6-positions can be used to introduce specific recognition elements and signaling units (e.g., fluorophores). The binding of an analyte could lead to a change in the photophysical properties of the molecule, such as a shift in fluorescence emission, enabling its use as a chemical sensor.

Hypothetical Experimental Workflow: Synthesis of a Novel Emissive Material

This section outlines a hypothetical workflow for the synthesis of a novel emissive material for potential use in OLEDs, starting from this compound.

G A This compound B Suzuki Coupling (Arylboronic acid, Pd catalyst) A->B Step 1 D Intermediate 1 (Aryl group at C6) B->D C Nucleophilic Aromatic Substitution (Carbazole, NaH) E Final Product (Emissive Material) C->E D->C Step 2 F Characterization (NMR, MS, UV-Vis, PL) E->F Analysis G Device Fabrication (OLED) E->G Application

Caption: Hypothetical workflow for synthesizing an emissive material.

Protocol for the Hypothetical Workflow:

  • Step 1: Suzuki Coupling. this compound is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water). This reaction will introduce an aryl group at the 6-position, extending the π-conjugation.

  • Step 2: Nucleophilic Aromatic Substitution. The resulting intermediate is then reacted with a hole-transporting unit, such as carbazole, in the presence of a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., DMF). This will substitute the chlorine atom at the 4-position.

  • Characterization. The final product is purified by column chromatography and characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, UV-Vis absorption spectroscopy, and photoluminescence (PL) spectroscopy to determine its photophysical properties.

  • Device Fabrication. The synthesized material can then be incorporated as an emissive layer in an OLED device to evaluate its electroluminescent performance.

Conclusion

This compound possesses a versatile chemical structure that holds significant promise for the development of advanced functional materials. Its reactive sites allow for tailored modifications to tune its electronic and photophysical properties. While its application in material science is currently underexplored, the foundational chemistry of quinolines suggests that this compound could be a valuable precursor for novel materials in organic electronics and sensor technology. Further experimental investigation is warranted to fully realize its potential in these fields.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Bromo-4-chloro-7-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities, as well as the desired final purity of the compound.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific solvent screening is always recommended, common solvents for the recrystallization of quinoline derivatives include alcohols (e.g., ethanol, methanol), and hydrocarbon/polar aprotic solvent mixtures (e.g., n-heptane/ethyl acetate, n-hexane/acetone). For the closely related compound 6-bromo-4-chloroquinoline, recrystallization from normal heptane has been reported to yield a yellow solid. A mixture of a good solvent (like ethyl acetate or THF) and a poor solvent (like n-hexane) can also be effective for compounds with similar functionalities.

Q3: What type of stationary phase and mobile phase should I use for column chromatography of this compound?

A3: For normal-phase column chromatography of this compound, silica gel is a suitable stationary phase. A common mobile phase would be a gradient of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate. For polar quinoline derivatives, a mobile phase of methanol in dichloromethane may also be effective. Due to the basic nature of the quinoline nitrogen, peak tailing and decomposition on silica can occur. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase can help mitigate these issues by neutralizing the acidic sites on the silica gel.

Q4: My compound appears to be degrading on the silica gel column. What can I do to prevent this?

A4: Decomposition on silica gel is a known issue with quinoline derivatives due to the acidic nature of the stationary phase.[1] To prevent degradation, you can:

  • Deactivate the silica gel: Add a small percentage of a base like triethylamine (0.1-1%) to your mobile phase.[1]

  • Use an alternative stationary phase: Consider using neutral or basic alumina as the stationary phase.

  • Perform chromatography at a lower temperature: If the compound is thermally labile, running the column in a cold room may help.

Q5: I am observing significant peak tailing during column chromatography. What is the cause and how can I improve the peak shape?

A5: Peak tailing is often caused by strong interactions between the basic quinoline nitrogen and the acidic silanol groups on the silica gel surface. Adding a small amount of a basic modifier like triethylamine to the mobile phase can significantly improve peak shape by competing for these acidic sites.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Low recovery after recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Choose a different solvent or solvent system where the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled before filtration.
Premature crystallization occurred during hot filtration.- Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask).- Use a slight excess of hot solvent to ensure the compound remains dissolved during filtration.
Oiling out during recrystallization The solution is supersaturated, or cooling is too rapid.- Add a small amount of additional hot solvent to redissolve the oil.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod to induce crystallization.
Co-elution of impurities during column chromatography The chosen mobile phase does not provide adequate separation.- Optimize the mobile phase using thin-layer chromatography (TLC) to achieve better separation of the product and impurities.- Try a different solvent system with different polarity or selectivity.- Consider using a shallower solvent gradient during elution.
Product does not elute from the column The compound is too polar for the chosen mobile phase and is irreversibly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).- If using silica gel, add triethylamine to the eluent to reduce strong interactions.- Consider switching to a more polar stationary phase like alumina or using reverse-phase chromatography.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in publicly accessible literature, the following table provides a summary of purification methods for structurally related quinoline derivatives. This information can serve as a starting point for developing a purification protocol for the target compound.

Compound Purification Method Solvent System / Mobile Phase Yield Purity Reference
6-Bromo-4-chloroquinolineRecrystallizationn-Heptane32% (of the preceding reaction step)Not specified, yielded a yellow solidPatent CN106432073B
4-Chloro-6,7-dimethoxyquinolineColumn ChromatographyPetroleum Ether / Ethyl AcetateNot specifiedHigh purity suitable for subsequent synthetic stepsBenchchem Application Note
4-Chloro-6,7-dimethoxyquinolineRecrystallizationEthanol / Ethyl Acetate (1:1 v/v)75% (of the preceding reaction step)Not specified, yielded a gray solidPatent CN106008336A
General Quinoline DerivativesColumn ChromatographyHexane / Ethyl Acetate (gradient)--General practice
Basic Quinoline DerivativesColumn ChromatographyDichloromethane / Methanol with 0.1-1% Triethylamine--General practice

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Test single solvents (e.g., ethanol, ethyl acetate, n-heptane) and solvent pairs (e.g., ethyl acetate/hexane).

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol (General)
  • TLC Analysis: Develop a suitable mobile phase for separation using thin-layer chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Simple impurities, crystalline solid column_chromatography Column Chromatography purification_choice->column_chromatography Complex mixture, oily solid recrystallization_outcome Evaluate Outcome recrystallization->recrystallization_outcome column_outcome Evaluate Outcome column_chromatography->column_outcome pure_product Pure Product recrystallization_outcome->pure_product Successful impure_recrystallization Product still impure or low yield recrystallization_outcome->impure_recrystallization Unsuccessful column_outcome->pure_product Successful impure_column Product still impure or low yield column_outcome->impure_column Unsuccessful troubleshoot_recrystallization Troubleshoot Recrystallization - Change solvent - Slow cooling - Seeding impure_recrystallization->troubleshoot_recrystallization troubleshoot_column Troubleshoot Column - Optimize mobile phase - Change stationary phase - Add modifier (e.g., TEA) impure_column->troubleshoot_column repurify Re-purify troubleshoot_recrystallization->repurify troubleshoot_column->repurify repurify->recrystallization Re-attempt repurify->column_chromatography Try alternative

Caption: Troubleshooting workflow for the purification of this compound.

References

identifying common side products in 6-Bromo-4-chloro-7-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-Bromo-4-chloro-7-methoxyquinoline. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve a multi-step process that typically begins with a suitably substituted aniline. A common pathway involves the construction of the quinoline core, followed by halogenation. A key intermediate in many syntheses is 6-Bromo-7-methoxyquinolin-4-ol, which is subsequently chlorinated to yield the final product.

Q2: What are the critical reaction parameters to control during the chlorination step?

A2: The chlorination of 6-Bromo-7-methoxyquinolin-4-ol to this compound is a critical step. Key parameters to control include:

  • Temperature: The reaction is often performed at reflux, and maintaining a consistent temperature is crucial for driving the reaction to completion and minimizing side reactions.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion of the starting material. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

  • Purity of Reagents: The purity of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) and the starting quinolinol can significantly impact the reaction outcome and impurity profile.

  • Moisture Control: The reaction should be conducted under anhydrous conditions, as moisture can lead to the formation of undesired byproducts.

Q3: How can I purify the final product, this compound?

A3: Purification of the crude product is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and petroleum ether. Column chromatography can also be employed for more challenging separations of impurities with similar polarities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete reaction during the cyclization or chlorination step.Monitor the reaction progress using TLC to ensure completion. Consider extending the reaction time or increasing the temperature if necessary.
Loss of product during workup and purification.Optimize the extraction and recrystallization procedures. Ensure the pH is appropriately adjusted during aqueous workup to prevent product loss.
Presence of Starting Material (6-Bromo-7-methoxyquinolin-4-ol) in the Final Product Incomplete chlorination.Increase the molar ratio of the chlorinating agent (e.g., POCl₃). Extend the reaction time at reflux. Ensure anhydrous conditions are maintained.
Formation of a Dark, Tarry Substance Decomposition of starting materials or product at high temperatures.Ensure the reaction temperature does not significantly exceed the recommended reflux temperature. Consider using a milder chlorinating agent or different solvent system.
Product is Difficult to Crystallize Presence of impurities that inhibit crystallization.Attempt purification by column chromatography before recrystallization. Try different solvent systems for recrystallization.
Inconsistent Results Between Batches Variation in the quality of starting materials or reagents.Use reagents from a reliable source and ensure their purity before use. Maintain consistent reaction conditions for each batch.

Experimental Protocols

Synthesis of 6-Bromo-7-methoxyquinolin-4-ol (Intermediate)

A common method for the synthesis of the quinoline core involves the Conrad-Limpach reaction or a similar cyclization strategy. A generalized procedure starting from a substituted aniline is as follows:

  • A mixture of 4-bromo-3-methoxyaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-120°C, to form the corresponding enamine intermediate.

  • The resulting intermediate is then cyclized at a higher temperature (around 240-260°C) in a high-boiling solvent like Dowtherm A or diphenyl ether.

  • Upon cooling, the product precipitates and can be collected by filtration, washed with a hydrocarbon solvent (e.g., hexane), and dried to yield 6-Bromo-7-methoxyquinolin-4-ol.

Synthesis of this compound (Final Product)

The chlorination of the quinolinol intermediate is a standard procedure:

  • To a flask containing 6-Bromo-7-methoxyquinolin-4-ol, an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) is added.

  • The mixture is heated to reflux (approximately 110°C) and maintained for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • The acidic solution is neutralized by the slow addition of a base (e.g., sodium carbonate or ammonium hydroxide) until the pH is around 8-9, causing the product to precipitate.

  • The solid product is collected by filtration, washed thoroughly with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Potential Side Products and their Formation

Side Product Potential Cause of Formation Structure
Unreacted 6-Bromo-7-methoxyquinolin-4-ol Incomplete chlorination reaction.Quinoline ring with a hydroxyl group at position 4.
Over-halogenated products (e.g., Di-chloro species) Harsh reaction conditions or excess chlorinating agent.Quinoline ring with additional chlorine atoms at other positions.
Hydrolysis product (back to quinolinol) Presence of water during the reaction or workup.Quinoline ring with a hydroxyl group at position 4.
Polymeric materials High reaction temperatures leading to decomposition and polymerization.Complex, high molecular weight structures.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: Substituted Aniline step1 Reaction with Diethyl ethoxymethylenemalonate start->step1 step2 Thermal Cyclization step1->step2 intermediate Intermediate: 6-Bromo-7-methoxyquinolin-4-ol step2->intermediate step3 Chlorination with POCl3 intermediate->step3 product Final Product: This compound step3->product purification Purification (Recrystallization/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

side_products cluster_side_reactions Potential Side Reactions main_reactant 6-Bromo-7-methoxyquinolin-4-ol main_product This compound main_reactant->main_product Desired Reaction (POCl3) incomplete_reaction Incomplete Chlorination main_reactant->incomplete_reaction Insufficient POCl3/Time polymerization Polymerization main_reactant->polymerization High Temperature hydrolysis Hydrolysis main_product->hydrolysis Presence of Water over_halogenation Over-halogenation main_product->over_halogenation Excess POCl3/ High Temp

Caption: Logical relationships leading to common side products.

strategies to improve the reaction yield of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the reaction yield of 6-Bromo-4-chloro-7-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy involves a multi-step synthesis beginning with a substituted aniline. The core quinoline structure is typically formed via the Gould-Jacobs reaction, followed by chlorination of the resulting 4-hydroxyquinoline intermediate.

Q2: My Gould-Jacobs reaction is giving a low yield. What are the common causes and solutions?

A2: Low yields in the Gould-Jacobs reaction can stem from incomplete condensation or cyclization, or decomposition at high temperatures. To troubleshoot, consider the following:

  • Ensure Anhydrous Conditions: Moisture can interfere with the initial condensation step.

  • Optimize Temperature and Reaction Time: The cyclization step requires high temperatures, but prolonged heating can lead to degradation. Experiment with slight variations in temperature and time to find the optimal balance.[1][2]

  • Use of High-Boiling Point Solvents: Solvents like Dowtherm A or diphenyl ether are often used to achieve the necessary high temperatures for cyclization.[1]

  • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidation and improve yield.

Q3: What are the best chlorinating agents for converting 6-Bromo-7-methoxyquinolin-4-ol to the final product?

A3: Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for this transformation.[3][4] Other reagents like thionyl chloride (SOCl₂) can also be used, but may require different reaction conditions.

Q4: I am observing significant byproduct formation during the chlorination step. How can I minimize this?

A4: Byproduct formation can be minimized by controlling the reaction temperature and using a catalytic amount of a promoter like N,N-dimethylformamide (DMF). Adding the 4-hydroxyquinoline intermediate to the POCl₃ at a controlled rate can also help to manage the reaction exotherm and reduce side reactions.

Q5: What is the most effective method for purifying the final product?

A5: Column chromatography using silica gel is a highly effective method for purifying this compound. A solvent system of petroleum ether and ethyl acetate is a good starting point for elution.[5] Recrystallization from a suitable solvent, such as ethanol, can also be used for purification.

Troubleshooting Guides

Low Yield in Gould-Jacobs Reaction
Symptom Possible Cause Suggested Solution
Incomplete reactionInsufficient temperature or reaction time for cyclization.Gradually increase the reaction temperature or prolong the reaction time.[1]
Formation of tar-like substancesDecomposition at high temperatures.Optimize the temperature and reaction time to minimize degradation.[1]
Oily product that is difficult to crystallizePresence of residual high-boiling solvent or other impurities.Ensure complete removal of the high-boiling solvent under high vacuum. Purify the crude product using column chromatography.[1]
Inefficient Chlorination
Symptom Possible Cause Suggested Solution
Incomplete conversion of the starting materialInsufficient amount of chlorinating agent or inadequate reaction conditions.Use a larger excess of the chlorinating agent (e.g., POCl₃). Ensure the reaction is heated at a sufficient temperature for an adequate amount of time.
Formation of multiple productsSide reactions due to high temperature or reactivity of the chlorinating agent.Control the reaction temperature carefully. Add the starting material to the chlorinating agent in portions to manage the reaction exotherm.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 6-Bromo-4-chloroquinoline

This protocol is adapted from a patented high-yield synthesis and can be modified for the 7-methoxy analog by starting with 4-bromo-3-methoxyaniline.

Step 1: Synthesis of 3-(4-bromoanilino)acrylate

  • Under a nitrogen atmosphere, add ethyl propiolate to a solution of 4-bromoaniline in methanol.

  • Heat the mixture to 30-50°C and stir until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure to obtain the crude product.

Step 2: Synthesis of 6-bromoquinolin-4(1H)-one

  • Dissolve the crude 3-(4-bromoanilino)acrylate in diphenyl ether.

  • In a separate flask, heat diphenyl ether to 200-220°C.

  • Slowly add the solution of the acrylate to the hot diphenyl ether.

  • After the reaction is complete, cool the mixture and add n-hexane or petroleum ether to precipitate the product.

  • Filter the solid and wash with n-hexane to obtain the crude 6-bromoquinolin-4(1H)-one.

Step 3: Synthesis of 6-Bromo-4-chloroquinoline

  • To a solution of 6-bromoquinolin-4(1H)-one in toluene, add phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction mixture and dilute with dichloromethane.

  • Wash the organic layer with a basic solution (e.g., 4M NaOH) and then with brine.

  • Dry the organic layer, remove the solvent, and recrystallize the crude product from n-heptane to obtain 6-Bromo-4-chloroquinoline.

Protocol 2: Chlorination of 6-Bromo-7-methoxyquinolin-4-ol

This protocol is based on the chlorination of a similar quinoline derivative.[3]

  • To 6-Bromo-7-methoxyquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for a few minutes, then heat to reflux (around 110°C) for 3 hours.

  • After cooling, carefully pour the reaction mixture into ice water with stirring.

  • Neutralize the solution to a pH of 5-6 with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

Reaction Step Method Reported Yield
Synthesis of 6-bromoquinolin-4-olGould-Jacobs Reaction (starting from 4-bromoaniline)~80-90%
Chlorination of 6-bromoquinolin-4-olUsing POCl₃ and DMF81%[3]
Overall Yield (3-step synthesis of 6-Bromo-4-chloroquinoline)Improved Patented Method>70%
Overall Yield (Older methods)Not specified in detail26-42%

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Purification start 4-Bromo-3-methoxyaniline + Diethyl ethoxymethylenemalonate condensation Condensation start->condensation cyclization Thermal Cyclization condensation->cyclization intermediate 6-Bromo-7-methoxyquinolin-4-ol cyclization->intermediate chlorination Chlorination with POCl3/DMF intermediate->chlorination product This compound chlorination->product purification Column Chromatography / Recrystallization product->purification final_product Pure Product purification->final_product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

troubleshooting_logic Troubleshooting Low Yield in Gould-Jacobs Reaction start Low Yield Observed check_temp Is Cyclization Temperature Sufficient? start->check_temp check_time Is Reaction Time Optimal? check_temp->check_time Yes optimize_conditions Optimize Temperature and Time check_temp->optimize_conditions No check_decomposition Is there evidence of decomposition (tarring)? check_time->check_decomposition Yes check_time->optimize_conditions No check_decomposition->optimize_conditions Yes purify Purify crude product via column chromatography check_decomposition->purify No success Improved Yield optimize_conditions->success purify->success

Caption: A decision-making diagram for troubleshooting low yields in the Gould-Jacobs reaction step.

References

investigating the stability and degradation of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-7-methoxyquinoline. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of the compound throughout your experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling, storage, and use of this compound.

Issue Potential Cause Recommended Solution
Unexpected experimental results or low compound activity Compound degradation due to improper storage or handling.Verify storage conditions. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1] Consider re-analyzing the purity of the compound stock.
Incompatibility with solvent or other reagents.Review the literature for solvent compatibility with similar quinoline derivatives. Test solubility and stability in a small scale before proceeding with the full experiment.
Photodegradation during the experiment.Minimize exposure of the compound and its solutions to light. Use amber vials or cover glassware with aluminum foil.
Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS) Formation of degradation products.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and establish a degradation profile. This will help in developing a stability-indicating analytical method.[2][3][4]
Contamination of the sample or solvent.Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. Run a blank analysis of the solvent.
Inconsistent results between experimental replicates Instability of the compound in the experimental medium (e.g., buffer at a specific pH).Assess the hydrolytic stability of the compound at the pH of your experimental medium. Adjust the pH or the buffer composition if instability is observed.
Pipetting errors or inaccurate concentration of stock solutions.Re-calibrate pipettes and prepare fresh stock solutions. Verify the concentration of the stock solution using a validated analytical method.
Difficulty in dissolving the compound Low solubility in the chosen solvent.Consult solubility data for related quinoline compounds. Consider using a co-solvent system or gentle heating. Always check for degradation after heating.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] It should be protected from light and moisture. For long-term storage, refrigeration is recommended.

Q2: What solvents are suitable for dissolving this compound?

A2: While specific solubility data is limited, quinoline derivatives are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Solubility in aqueous solutions is generally low but can be enhanced at acidic pH. It is crucial to determine the solubility and stability in the specific solvent system for your experiment.

Q3: How can I assess the purity of my this compound sample?

A3: The purity can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the structure, potential degradation pathways include hydrolysis, photolysis, and oxidation.[3]

  • Hydrolysis: The chloro and methoxy groups on the quinoline ring can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Photolysis: The aromatic quinoline ring system can absorb UV light, potentially leading to photodegradation.

  • Oxidation: The quinoline nitrogen and the methoxy group could be sites of oxidation.

Q5: Are there any known safety precautions for handling this compound?

A5: Yes, this compound should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[2][3][4]

Objective: To identify potential degradation products and degradation pathways, and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp) for a defined period. A control sample should be kept in the dark.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method to analyze the stability of this compound.

Instrumentation:

  • HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • UV detector set at an appropriate wavelength (determined by UV scan)

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point.

  • Example Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C

Procedure:

  • Prepare samples as described in the forced degradation study or from your experiment.

  • Inject the samples into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The percentage degradation can be calculated based on the peak areas.

Visualizations

Signaling Pathways

Quinoline derivatives are known to act as inhibitors of various protein kinases involved in cancer cell signaling.[5][6] The diagram below illustrates a generalized view of key signaling pathways that could be targeted by compounds like this compound.

Signaling_Pathways RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR, c-Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 6-Bromo-4-chloro- 7-methoxyquinoline Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Experimental_Workflow start Start: Compound (this compound) forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_dev analysis Analysis of Stressed Samples hplc_dev->analysis identification Identification of Degradation Products (LC-MS, NMR) analysis->identification pathway Elucidation of Degradation Pathway identification->pathway end End: Stability Profile pathway->end

References

troubleshooting guide for failed reactions with 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for common reactions involving 6-Bromo-4-chloro-7-methoxyquinoline.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary reactive sites on this compound?

A1: The molecule has two primary sites for reaction: the bromine atom at the 6-position and the chlorine atom at the 4-position. In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond.[1] This allows for selective functionalization at the 6-position. The 4-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the quinoline nitrogen.[2]

Q2: Can I perform a reaction at the 4-position without affecting the 6-bromo group?

A2: Yes, this is a common strategy. Nucleophilic aromatic substitution (SNAr) reactions with nucleophiles like amines or alkoxides will typically occur at the 4-position, displacing the chloride, under conditions that do not activate the 6-bromo position for cross-coupling.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are frequently used to functionalize the 6-position of this compound.

Suzuki-Miyaura Coupling

This reaction is used to form a carbon-carbon bond at the 6-position.

Q3: My Suzuki coupling reaction is not working or has a very low yield. What are the common causes?

A3: Low or no yield in a Suzuki coupling can stem from several factors:

  • Inactive Catalyst: The Palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst decomposition.

  • Inappropriate Base: The base is crucial for the activation of the boronic acid. The reaction may fail if the base is too weak, not soluble in the reaction media, or sterically hindered.

  • Poor Quality Boronic Acid: Boronic acids can degrade over time, especially when exposed to moisture, leading to protodeboronation.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

Q4: I am observing significant side products in my Suzuki coupling. What are they and how can I minimize them?

A4: Common side products include:

  • Homocoupling of the boronic acid: This forms a biaryl product from two molecules of your boronic acid. It is often caused by the presence of oxygen. Solution: Ensure thorough degassing of your reaction mixture and solvents.[3]

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be influenced by the choice of solvent and base. Solution: Screen different bases and ensure anhydrous conditions if your protocol requires it.[3]

  • Protodeboronation of the boronic acid: The boronic acid is converted back to the corresponding arene. Solution: Use fresh, high-purity boronic acid or more stable derivatives like pinacol esters or trifluoroborate salts.[3]

Quantitative Data: Selective Suzuki Coupling

The following table provides representative yields for the selective Suzuki coupling at the C6-bromo position of a similar substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, which can be used as a guide for expected outcomes with this compound.[1]

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Chloro-7-methoxy-6-phenylquinoline85-95
24-Methoxyphenylboronic acid4-Chloro-7-methoxy-6-(4-methoxyphenyl)quinoline80-90
33-Fluorophenylboronic acid4-Chloro-7-methoxy-6-(3-fluorophenyl)quinoline82-92
44-(Trifluoromethyl)phenylboronic acid4-Chloro-7-methoxy-6-(4-(trifluoromethyl)phenyl)quinoline75-85
5Thiophen-2-ylboronic acid4-Chloro-7-methoxy-6-(thiophen-2-yl)quinoline70-80
Experimental Protocol: Selective Suzuki Coupling at the 6-Position

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow A 1. Combine Reactants (Substrate, Boronic Acid, Pd(dppf)Cl₂, Na₂CO₃) B 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Solvents (Degassed Dioxane/H₂O) B->C D 4. Heat Reaction (80-90 °C) C->D E 5. Monitor (TLC) D->E F 6. Work-up (Extraction) E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: Troubleshooting guide for a failed Buchwald-Hartwig amination.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

SNAr is typically used to functionalize the 4-position by displacing the chloride with a nucleophile.

Q7: My SNAr reaction with an amine at the 4-position is slow or incomplete. How can I improve it?

A7: Several factors can affect the rate of SNAr on 4-chloroquinolines:

  • Nucleophilicity of the Amine: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly than more nucleophilic amines (e.g., aliphatic amines).

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often effective as they can stabilize the charged intermediate (Meisenheimer complex).

  • Temperature: Heating is almost always required. Microwave irradiation can significantly accelerate these reactions. [4]* Base: For less nucleophilic amines or when using an amine salt, the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) may be necessary to deprotonate the nucleophile or neutralize the HCl generated.

Q8: Are there any common side reactions in the SNAr of 4-chloroquinolines?

A8: The primary side reaction to be aware of is the potential for reaction at other sites if the nucleophile is also reactive under different conditions (e.g., palladium catalysis). However, under typical SNAr conditions (heating with a nucleophile, with or without a base), the reaction is generally selective for the 4-position. Hydrolysis of the 4-chloro group to a 4-hydroxyquinoline can occur if excess water is present at high temperatures.

Experimental Protocol: SNAr with an Amine at the 4-Position

This protocol describes a general method for the substitution of the 4-chloro group with an amine nucleophile.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Solvent (e.g., ethanol, isopropanol, or DMF)

  • Base (e.g., K₂CO₃), if required

Procedure (Conventional Heating):

  • To a round-bottom flask, add this compound and the amine.

  • Add the solvent to dissolve the reactants.

  • If necessary, add the base.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Signaling Pathway Diagram: Mechanism of Action for 4-Aminoquinoline Antimalarials

While not a reaction troubleshooting diagram, this illustrates a key application of the products derived from SNAr reactions on chloroquinolines.

Antimalarial_MOA cluster_parasite Malaria Parasite Vacuole Heme Toxic Free Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Biocrystallization Result Accumulation of Toxic Heme Heme->Result Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Block Inhibition Aminoquinoline->Block Block->Hemozoin prevents formation Death Parasite Death Result->Death

Caption: Mechanism of action for 4-aminoquinoline antimalarials.

References

understanding the degradation pathways of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloro-7-methoxyquinoline. The information herein addresses potential degradation pathways and offers troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways under stress conditions such as hydrolysis, oxidation, and photolysis. The primary sites of reaction are predicted to be the chloro-substituent at the 4-position, the methoxy group, and the quinoline ring itself.[1]

Q2: How does this compound behave under acidic and basic hydrolytic stress?

A2: Under hydrolytic conditions, the most probable degradation is the nucleophilic substitution of the chlorine atom at the 4-position to yield a hydroxyl group, forming 6-Bromo-7-methoxy-4-quinolone. This reaction is common for 4-chloroquinoline derivatives.[2][3] Additionally, under strong acidic conditions, demethylation of the 7-methoxy group could occur.

Q3: What degradation products can be expected from oxidative stress?

A3: The quinoline ring system is generally resistant to oxidation, but under strong oxidizing conditions (e.g., using hydrogen peroxide), the formation of N-oxides on the quinoline nitrogen is a common degradation pathway for quinoline derivatives.[4][5] Ring opening is possible under very harsh conditions.

Q4: Is this compound sensitive to light (photodegradation)?

A4: Yes, quinoline and its halogenated derivatives can be susceptible to photodegradation.[6][7] Exposure to UV or even intense visible light may lead to dehalogenation (loss of bromine or chlorine) through reductive processes or the formation of other complex photoproducts.[8][9] The exact products would need to be identified through characterization studies.

Troubleshooting Guides

Analytical Methodologies

Q: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if they are degradation products?

A: To identify if new peaks are degradants, follow these steps:

  • Compare to a control sample: Analyze a freshly prepared, unstressed sample of this compound. The new peaks should be absent or significantly smaller in the control.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound. A decrease in peak purity over time suggests co-elution with a degradation product.

  • Mass Balance: Calculate the mass balance. In an ideal scenario, the decrease in the amount of the parent compound should be accounted for by the increase in the amount of degradation products.[1]

  • LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This is a crucial step in identifying their molecular weights and proposing structures.

Q: My HPLC method is not resolving the parent compound from a suspected degradation product. What can I do?

A: Method optimization is necessary. Consider the following adjustments:

  • Mobile Phase Composition: Vary the ratio of your organic and aqueous phases.

  • pH of Mobile Phase: Adjusting the pH can alter the ionization state of the parent compound and some degradation products, which can significantly impact retention and selectivity.

  • Column Chemistry: Try a different stationary phase (e.g., a phenyl-hexyl or a different C18 column) that may offer different selectivity.

  • Gradient Slope: If using a gradient method, make the gradient shallower to increase the separation between closely eluting peaks.

  • Temperature: Adjusting the column temperature can also affect selectivity.[10][11]

Structure Elucidation

Q: I have the mass of a degradation product from LC-MS, but I am unsure of its structure. What are the next steps?

A: Structure elucidation of unknown impurities typically involves a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the degradation product, allowing you to determine its elemental composition.[12]

  • Tandem Mass Spectrometry (MS/MS): Fragment the ion of the degradation product in the mass spectrometer. By comparing its fragmentation pattern to that of the parent compound, you can infer where the modification has occurred.[13]

  • Isolation and NMR: For significant degradation products, you may need to isolate them using techniques like preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.[14]

Data Presentation

Quantitative data from forced degradation studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTimeParent Compound Assay (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)Total Impurities (%)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl, 60°C) 24h92.56.8 (DP-H1)-7.599.3
Base Hydrolysis (0.1 M NaOH, 60°C) 8h89.19.7 (DP-H1)-10.999.8
Oxidative (3% H₂O₂, RT) 48h95.24.1 (DP-O1)-4.8100.0
Photolytic (ICH Q1B Option 2) -97.01.5 (DP-P1)0.8 (DP-P2)3.0100.0
Thermal (80°C, dry heat) 72h98.5--1.5100.0
Note: This table contains example data for illustrative purposes.

Experimental Protocols

Below are generalized protocols for performing forced degradation studies. The concentration of the stressing agent and the duration of exposure may need to be adjusted to achieve the target degradation of 5-20%.[15][16]

Protocol 1: Acid and Base Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

  • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubate the solutions at a specified temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the samples. For the acidic sample, add an appropriate amount of 0.1 M NaOH, and for the basic sample, add 0.1 M HCl.

  • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

Protocol 2: Oxidative Degradation

  • Prepare a stock solution of this compound at 1 mg/mL.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, and collect samples at various time points.

  • Dilute the samples to a suitable concentration for HPLC analysis.

Protocol 3: Photolytic Degradation

  • Expose a solution of the compound (e.g., 0.1 mg/mL in a quartz cuvette) and the solid material to a light source that meets ICH Q1B guidelines for photostability testing.

  • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

  • After exposure, prepare the samples for HPLC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Reporting stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH) stock->base Expose to Stress oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples photo->hplc Analyze Samples thermal->hplc Analyze Samples lcms LC-MS/MS for Identification hplc->lcms Identify Unknowns report Summarize Data (Tables & Pathways) hplc->report nmr Isolation & NMR for Structure Elucidation lcms->nmr Confirm Structure lcms->report nmr->report

Caption: General experimental workflow for forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound dp_h1 DP-H1: 6-Bromo-7-methoxy-4-quinolone parent->dp_h1 H₂O / H⁺ or OH⁻ (Nucleophilic Substitution) dp_o1 DP-O1: This compound N-oxide parent->dp_o1 [O] (e.g., H₂O₂) dp_p1 DP-P1: Dechlorinated Product parent->dp_p1 (Reductive Dehalogenation) dp_p2 DP-P2: Debrominated Product parent->dp_p2 (Reductive Dehalogenation)

Caption: Predicted degradation pathways of this compound.

References

Technical Support Center: Purification of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-4-chloro-7-methoxyquinoline. Our aim is to address specific challenges encountered during experimental procedures, ensuring the attainment of high-purity material for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurity is the unreacted starting material, 6-bromo-7-methoxyquinolin-4-ol. This is typically due to incomplete chlorination when using reagents like phosphorus oxychloride (POCl₃). Other potential impurities can include residual chlorinating agent and its byproducts, as well as products of hydrolysis if the reaction workup is not carefully controlled.

Q2: Which purification techniques are most effective for this compound?

A2: The two primary and most effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is a powerful technique for achieving high crystalline purity.

Q3: My purified this compound appears to be degrading. What are the likely causes and how can I prevent this?

A3: Quinoline derivatives can be sensitive to light and acidic conditions.[1] Decomposition on silica gel during chromatography is a common issue, which can be mitigated by deactivating the silica with a base like triethylamine.[1] Store the purified compound under an inert atmosphere, protected from light, and at a low temperature.

Q4: I am observing a low yield after purification. What are the potential reasons?

A4: Low recovery can stem from several factors. During column chromatography, irreversible adsorption to the stationary phase can occur.[1] In recrystallization, using an excessive amount of solvent or choosing a solvent in which the compound is too soluble at low temperatures will lead to significant product loss. Careful optimization of the purification method is crucial to maximize yield.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Column Chromatography Troubleshooting
Issue Possible Cause Recommended Solution
Product is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your petroleum ether/ethyl acetate mixture.
Product co-elutes with an impurity. The polarity of the product and the impurity are very similar in the chosen solvent system.Optimize the mobile phase by testing different solvent systems (e.g., dichloromethane/methanol). A shallower solvent gradient during elution may also improve separation.
Streaking or tailing of the product spot on TLC. The compound is interacting too strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like neutral alumina.[1]
Low recovery of the product. The compound may be irreversibly adsorbed onto the silica gel.Deactivate the silica gel with triethylamine before packing the column. If the problem persists, preparative HPLC might be a more suitable purification method.
Recrystallization Troubleshooting
Issue Possible Cause Recommended Solution
The compound oils out instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Add a small amount of hot solvent to redissolve the oil and allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
No crystals form upon cooling. The solution is too dilute, or the chosen solvent is not appropriate.Concentrate the solution by evaporating some of the solvent. If crystals still do not form, try a different solvent or a co-solvent system. For nonpolar compounds, a mixture like n-heptane or hexane/ethyl acetate can be effective.
Poor recovery of the crystalline product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Minimize the amount of hot solvent used for dissolution. After crystallization, cool the flask in an ice bath to maximize precipitation. Use a minimal amount of ice-cold solvent to wash the crystals.
The recrystallized product is still impure. The impurity has similar solubility characteristics to the product in the chosen solvent.Perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization. Alternatively, try a different recrystallization solvent.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude material. A similar protocol has been successfully used for the purification of 4-chloro-6,7-dimethoxyquinoline.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether (or hexanes)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Triethylamine (optional)

  • Chromatography column, flasks, and fraction collector

  • TLC plates and developing chamber

  • UV lamp (254 nm)

Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of petroleum ether and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. A starting point could be a 9:1 or 8:2 (v/v) mixture of petroleum ether to ethyl acetate. If tailing is observed on TLC, add 0.1-1% triethylamine to the mobile phase.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: Begin eluting the column with the prepared mobile phase. Collect fractions and monitor the separation using TLC with visualization under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data (for a related compound, 4-chloro-6,7-dimethoxyquinoline):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Petroleum Ether / Ethyl Acetate (gradient)
Silica to Crude Ratio 30:1 to 50:1 (w/w)
Protocol 2: Recrystallization

This protocol is based on general principles for the recrystallization of quinoline derivatives. The choice of solvent is critical and may require screening. For a related compound, 6-bromo-4-chloroquinoline, n-heptane has been used successfully.[2]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., n-heptane, ethanol, or a mixture such as hexane/ethyl acetate)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Filtration apparatus (Buchner funnel, filter paper)

Procedure:

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of the chosen solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude material in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove any residual solvent.

Quantitative Data (General Guidance):

ParameterRecommended Range
Solvent to Crude Ratio Start with 5-10 mL of solvent per gram of crude material and add more if necessary.
Cooling Time 30-60 minutes at room temperature, followed by 30 minutes in an ice bath.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_column Column Chromatography cluster_recryst Recrystallization cluster_analysis Analysis synthesis Crude Product (this compound + Impurities) col_prep Column Packing (Silica Gel) synthesis->col_prep rec_dissolve Dissolution (Hot Solvent) synthesis->rec_dissolve col_load Sample Loading (Dry Loading) col_prep->col_load col_elute Elution (Petroleum Ether/EtOAc) col_load->col_elute col_fractions Fraction Collection & TLC Analysis col_elute->col_fractions pure_product Pure Product col_fractions->pure_product Combine Pure Fractions rec_cool Slow Cooling rec_dissolve->rec_cool rec_filter Filtration & Drying rec_cool->rec_filter rec_filter->pure_product troubleshooting_logic cluster_column Column Chromatography Issues cluster_recryst Recrystallization Issues start Purification Issue Encountered q_elution Co-elution of Impurities? start->q_elution q_tailing Peak Tailing on TLC? start->q_tailing q_oiling_out Product Oiling Out? start->q_oiling_out q_no_crystals No Crystal Formation? start->q_no_crystals s_gradient Optimize Solvent Gradient q_elution->s_gradient Yes s_solvent Change Solvent System q_elution->s_solvent Yes s_tea Add Triethylamine to Mobile Phase q_tailing->s_tea Yes s_alumina Switch to Alumina q_tailing->s_alumina Yes s_slow_cool Slower Cooling & Scratching q_oiling_out->s_slow_cool Yes s_redissolve Add More Hot Solvent q_oiling_out->s_redissolve Yes s_concentrate Concentrate Solution q_no_crystals->s_concentrate Yes s_new_solvent Screen Different Solvents q_no_crystals->s_new_solvent Yes

References

addressing challenges in the scale-up synthesis of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing challenges in the scale-up synthesis of 6-Bromo-4-chloro-7-methoxyquinoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful and efficient synthesis campaign.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent and scalable route involves a two-stage process. The first stage is the synthesis of the key intermediate, 6-bromo-7-methoxyquinolin-4-ol, via the Gould-Jacobs reaction. This is followed by the chlorination of the 4-hydroxy group to yield the final product, this compound. This approach is favored due to the availability of starting materials and generally robust reaction conditions.

Q2: What are the critical parameters to control during the thermal cyclization step (Gould-Jacobs reaction) on a large scale?

A2: Temperature control is paramount during the high-temperature thermal cyclization. In larger reactors, inefficient heat transfer can lead to localized "hot spots," promoting the formation of thermal degradation impurities. A high-boiling point solvent with good thermal conductivity, such as Dowtherm A or diphenyl ether, is recommended. Gradual addition of the intermediate into the pre-heated solvent can also help maintain better temperature control.

Q3: What potential side reactions should I be aware of during the chlorination step?

A3: The primary side reaction of concern is the potential for incomplete chlorination, leaving residual 6-bromo-7-methoxyquinolin-4-ol in the final product. On a larger scale, ensuring adequate mixing and a sufficient molar excess of the chlorinating agent (e.g., phosphorus oxychloride) is crucial. Additionally, hydrolysis of the product back to the hydroxyquinoline can occur during the work-up if the pH is not carefully controlled and the product is exposed to aqueous conditions for an extended period.

Q4: How can I effectively purify the final product on a large scale?

A4: Purification of this compound at scale is typically achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and heptane. For higher purity requirements, column chromatography can be employed, though it may be less practical for very large quantities. A thorough washing of the crude product with a non-polar solvent like hexane can help remove residual high-boiling point solvents from the cyclization step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield in Cyclization Step 1. Incomplete reaction due to insufficient temperature or reaction time. 2. Thermal degradation of the starting material or product. 3. Sub-optimal mixing in the reactor.1. Ensure the reaction temperature is maintained at the optimal level (typically 240-260°C). Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 2. Avoid excessively high temperatures. Consider a slower addition of the substrate to the hot solvent. 3. Ensure the reactor's agitation is sufficient to maintain a homogeneous mixture.
Incomplete Chlorination 1. Insufficient amount of chlorinating agent (e.g., POCl₃). 2. Presence of moisture in the reaction. 3. Short reaction time or inadequate temperature.1. Use a moderate excess of the chlorinating agent (typically 5-10 equivalents). 2. Ensure all reagents and glassware are thoroughly dried before use. 3. Heat the reaction to reflux (around 110°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).[1]
Formation of Colored Impurities 1. Oxidation of intermediates or the final product. 2. Thermal decomposition during cyclization.1. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Adhere strictly to the recommended reaction temperature and time for the cyclization step.
Difficulty in Product Isolation/Precipitation 1. The product remains dissolved in the reaction solvent. 2. Formation of an oil instead of a solid.1. After cooling the cyclization reaction, add a sufficient amount of a non-polar solvent like hexane or heptane to induce precipitation. 2. If an oil forms, try triturating with a suitable solvent or attempt to crystallize from a different solvent system. Seeding with a small crystal of the pure product can also be beneficial.
Product Fails Purity Specifications 1. Presence of unreacted starting materials or intermediates. 2. Formation of isomeric or degradation byproducts.1. Optimize reaction conditions to drive the reaction to completion. 2. Purify the crude product by recrystallization from a suitable solvent system. If necessary, perform column chromatography.

Experimental Protocols

Stage 1: Synthesis of 6-bromo-7-methoxyquinolin-4-ol

This procedure is adapted from the Gould-Jacobs reaction for analogous structures.

Materials:

ReagentMolar Mass ( g/mol )
3-Bromo-4-methoxyaniline202.05
Diethyl (ethoxymethylene)malonate216.23
Diphenyl ether170.21

Procedure:

  • Condensation: In a suitable reactor, combine 3-Bromo-4-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

  • Heat the mixture to 110-120°C and stir for 2-3 hours. The ethanol generated during the reaction should be removed by distillation.

  • Cyclization: In a separate reactor, preheat diphenyl ether to 250-260°C.

  • Slowly add the crude condensation product from the previous step to the hot diphenyl ether.

  • Maintain the reaction temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to below 100°C.

  • Add hexane or heptane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane, and dry under vacuum to obtain 6-bromo-7-methoxyquinolin-4-ol.

Stage 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )
6-bromo-7-methoxyquinolin-4-ol269.09
Phosphorus oxychloride (POCl₃)153.33

Procedure:

  • In a reactor equipped for reflux and under an inert atmosphere, carefully add 6-bromo-7-methoxyquinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).

  • Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is approximately 8-9.

  • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Typical Reaction Parameters and Yields

Reaction Step Key Reagents Typical Molar Ratio (Substrate:Reagent) Temperature (°C) Time (h) Typical Yield (%)
Condensation3-Bromo-4-methoxyaniline : Diethyl (ethoxymethylene)malonate1 : 1.1110-1202-3>95 (crude)
CyclizationCondensation Product in Diphenyl ether-250-2601-275-85
Chlorination6-bromo-7-methoxyquinolin-4-ol : POCl₃1 : 5-10~110 (reflux)2-485-95[1]

Visualizations

experimental_workflow cluster_stage1 Stage 1: Synthesis of 6-bromo-7-methoxyquinolin-4-ol cluster_stage2 Stage 2: Chlorination start1 3-Bromo-4-methoxyaniline + Diethyl (ethoxymethylene)malonate condensation Condensation (110-120°C, 2-3h) start1->condensation intermediate Crude Intermediate condensation->intermediate cyclization Thermal Cyclization in Diphenyl Ether (250-260°C, 1-2h) intermediate->cyclization precipitation1 Precipitation with Hexane cyclization->precipitation1 filtration1 Filtration & Drying precipitation1->filtration1 product1 6-bromo-7-methoxyquinolin-4-ol filtration1->product1 start2 6-bromo-7-methoxyquinolin-4-ol + Phosphorus Oxychloride (POCl3) product1->start2 chlorination Chlorination (Reflux, ~110°C, 2-4h) start2->chlorination quench Quenching on Ice chlorination->quench neutralization Neutralization (pH 8-9) quench->neutralization precipitation2 Product Precipitation neutralization->precipitation2 filtration2 Filtration & Drying precipitation2->filtration2 purification Recrystallization (Ethanol) filtration2->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Purity Issue check_cyclization Incomplete Cyclization? start->check_cyclization check_chlorination Incomplete Chlorination? start->check_chlorination check_impurities Presence of Impurities? start->check_impurities optimize_cyclization Increase Cyclization Temp/Time Improve Mixing check_cyclization->optimize_cyclization Yes optimize_chlorination Increase POCl3 Equivalents Ensure Anhydrous Conditions Increase Reaction Time check_chlorination->optimize_chlorination Yes optimize_purification Recrystallize from Different Solvent Perform Column Chromatography check_impurities->optimize_purification Yes final_check Problem Resolved? optimize_cyclization->final_check Re-evaluate optimize_chlorination->final_check Re-evaluate optimize_purification->final_check Re-evaluate success Successful Synthesis final_check->success Yes failure Further Investigation Needed final_check->failure No

Caption: Troubleshooting workflow for the synthesis of this compound.

References

interpreting unexpected spectral data for 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-4-chloro-7-methoxyquinoline. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting spectral data and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with this compound in a question-and-answer format.

¹H NMR Spectroscopy

  • Q1: I am seeing unexpected peaks in my ¹H NMR spectrum that don't correspond to the structure of this compound. What could be the cause?

    A1: Unexpected signals in an NMR spectrum can arise from several sources. Common culprits include residual solvents from your reaction or purification, or the presence of starting materials or byproducts. It is also possible that the compound is degrading.[1]

    Troubleshooting Steps:

    • Check for Common Solvents: Compare the chemical shifts of the unexpected peaks with known values for common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).

    • Review Synthesis and Purification: Re-examine the synthetic route and purification methods to identify potential unreacted starting materials or side products that could be present in your sample.

    • Assess Sample Stability: Quinoline derivatives can be susceptible to degradation.[2] Consider if the sample has been stored properly and for how long. Re-running the NMR on a freshly prepared sample can help determine if degradation is occurring.

  • Q2: The integration of my aromatic protons in the ¹H NMR spectrum is lower than expected. Why might this be?

    A2: Lower-than-expected integration values for aromatic protons can be due to poor sample preparation, such as incomplete dissolution of the compound. It can also be an indication of sample degradation where the aromatic structure is being compromised.

    Troubleshooting Steps:

    • Ensure Complete Dissolution: Visually inspect your NMR tube to ensure the sample is fully dissolved. Gentle heating or sonication may aid in dissolution, but be mindful of potential degradation with heat.

    • Use a Fresh Sample: Prepare a new sample from your stock material to rule out issues with the initial sample preparation.

    • Consider an Internal Standard: Using a known amount of an internal standard can help to more accurately quantify the protons in your compound of interest.

Mass Spectrometry

  • Q3: My mass spectrum shows a molecular ion peak, but also a significant peak at M+2. Is this normal?

    A3: Yes, this is an expected and important feature for a compound containing both bromine and chlorine. Both elements have naturally occurring isotopes. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of these isotopic patterns will result in a characteristic cluster of peaks for the molecular ion. The M+2 peak will be prominent.

  • A4: The fragmentation of this compound in a mass spectrometer will be influenced by the stability of the quinoline ring and the nature of its substituents. Common fragmentation pathways for similar methoxy-substituted aromatic compounds include the loss of a methyl group (-CH₃) or a methoxy group (-OCH₃).[4] Loss of the halogen substituents (-Br or -Cl) is also a possible fragmentation pathway.[5]

    Predicted Fragmentation Pathways:

    • Loss of a methyl group (-CH₃) from the methoxy substituent.

    • Loss of the entire methoxy group (-OCH₃).

    • Loss of a bromine atom (-Br).

    • Loss of a chlorine atom (-Cl).

    • Retro-Diels-Alder reaction, leading to cleavage of the heterocyclic ring.[4]

FTIR Spectroscopy

  • Q5: The N-H stretching region (3300-3500 cm⁻¹) of my FTIR spectrum is broad, but my compound is not an amine. What could this be?

    A5: A broad absorption in this region is typically indicative of O-H stretching, which is often due to the presence of water in your sample. Even small amounts of moisture can result in a noticeable O-H band.

    Troubleshooting Steps:

    • Dry Your Sample: Ensure your sample is thoroughly dried before analysis. This can be achieved by storing it in a desiccator or by using a high-vacuum line.

    • Use a Dry Solvent: If preparing a solution for FTIR analysis, use an anhydrous solvent.

    • Background Correction: Perform a background scan immediately before running your sample to minimize the contribution of atmospheric water vapor.

Predicted Spectral Data

While experimental data for this compound is not widely published, the following tables provide predicted spectral data based on the analysis of its functional groups and comparison with similar quinoline derivatives.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Methoxy Protons (-OCH₃)3.8 - 4.1SingletMethoxy groups on aromatic rings typically appear in this region.
Aromatic Protons7.0 - 8.5Doublet, SingletThe exact chemical shifts and coupling constants will depend on the specific electronic environment of each proton on the quinoline ring.

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm) Notes
Methoxy Carbon (-OCH₃)55 - 60
Aromatic Carbons110 - 160The carbon atoms attached to the electronegative bromine, chlorine, and nitrogen atoms will be shifted further downfield.

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M]⁺271/273/275The molecular ion peak will appear as a cluster due to the isotopic distribution of Br and Cl.
[M-CH₃]⁺256/258/260Loss of a methyl group.
[M-Cl]⁺236/238Loss of a chlorine atom.
[M-Br]⁺192/194Loss of a bromine atom.

Table 4: Predicted FTIR Data

Vibrational Mode Predicted Frequency Range (cm⁻¹) Notes
C-H Stretching (Aromatic)3000 - 3100Characteristic of C-H bonds on the aromatic ring.
C=C Stretching (Aromatic Ring)1400 - 1650Multiple bands are expected due to the quinoline ring system.
C-O Stretching (Aryl Ether)1200 - 1275 (asymmetric), 1000-1075 (symmetric)Characteristic of the methoxy group attached to the aromatic ring.
C-Cl Stretching700 - 850
C-Br Stretching500 - 600

Experimental Protocols

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to the deuterated solvent.

    • Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).

    • Acquire the ¹³C spectrum. This will typically require a larger number of scans than the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum.

2. Mass Spectrometry (Electron Ionization - EI)

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

    • Set the ionization energy (typically 70 eV for EI).

    • Set the mass analyzer to scan over the desired m/z range (e.g., 50-500 amu).

  • Data Acquisition:

    • Acquire the mass spectrum.

    • Obtain a background spectrum and subtract it from the sample spectrum.

3. FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Visual Troubleshooting Guides

Unexpected_NMR_Peaks Start Unexpected Peaks in NMR Spectrum CheckSolvent Compare with known solvent peaks Start->CheckSolvent ReviewSynthesis Identify potential impurities from synthesis Start->ReviewSynthesis CheckDegradation Assess for sample degradation Start->CheckDegradation SolventMatch Peaks match a known solvent? CheckSolvent->SolventMatch ImpurityMatch Peaks match starting materials or byproducts? ReviewSynthesis->ImpurityMatch DegradationSuspected Is degradation likely? CheckDegradation->DegradationSuspected SolventMatch->ImpurityMatch No SolventIdentified Impurity is residual solvent. Consider further purification if necessary. SolventMatch->SolventIdentified Yes ImpurityMatch->DegradationSuspected No ImpurityIdentified Impurity identified. Optimize purification protocol. ImpurityMatch->ImpurityIdentified Yes RerunFresh Run NMR on a fresh sample. DegradationSuspected->RerunFresh Yes Unidentified Peaks remain unidentified. Consider 2D NMR or other analytical techniques. DegradationSuspected->Unidentified No

Caption: Troubleshooting workflow for unexpected ¹H NMR signals.

MassSpec_Isotopes Compound This compound HasBr Contains Bromine (Br) Compound->HasBr HasCl Contains Chlorine (Cl) Compound->HasCl BrIsotopes Isotopes: ⁷⁹Br (~50.7%) & ⁸¹Br (~49.3%) HasBr->BrIsotopes ClIsotopes Isotopes: ³⁵Cl (~75.8%) & ³⁷Cl (~24.2%) HasCl->ClIsotopes MS_Signal Mass Spectrum Signal BrIsotopes->MS_Signal ClIsotopes->MS_Signal M_peak Molecular Ion Peak (M) MS_Signal->M_peak M2_peak M+2 Peak MS_Signal->M2_peak M4_peak M+4 Peak MS_Signal->M4_peak

Caption: Rationale for isotopic patterns in mass spectrometry.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the structural elucidation and purity assessment of 6-Bromo-4-chloro-7-methoxyquinoline, a key intermediate in various research and development applications. The selection of appropriate analytical techniques is critical for ensuring the quality and integrity of this compound in drug discovery and development pipelines. This document outlines the experimental protocols and expected data for several key analytical techniques, offering a comparative overview to aid in method selection and data interpretation.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₇BrClNO
Molecular Weight 272.52 g/mol [1]
CAS Number 476660-71-6[1]

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization and purity assessment of this compound. The following sections detail the expected results and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Technique Atom Predicted Chemical Shift (ppm)
¹H NMRH-28.6 - 8.8
H-37.4 - 7.6
H-57.8 - 8.0
H-87.3 - 7.5
-OCH₃3.9 - 4.1
¹³C NMRC-2150 - 152
C-3121 - 123
C-4148 - 150
C-4a125 - 127
C-5128 - 130
C-6115 - 117
C-7155 - 157
C-8105 - 107
C-8a145 - 147
-OCH₃56 - 58

Note: Predicted chemical shifts are based on computational models and may vary slightly from experimental values depending on the solvent and instrument used.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-160 ppm).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place in NMR Spectrometer Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C Process Process Raw Data (FT, Phasing, Baseline) Acquire_1H->Process Acquire_13C->Process Reference Reference Spectra Process->Reference Integrate Integrate Peaks (¹H) Reference->Integrate Assign Assign Signals Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: Workflow for NMR-based structural characterization.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern, which can provide additional structural information.

Table 2: Predicted Mass Spectrometry Fragmentation

Technique Ion Predicted m/z Interpretation
EI-MS[M]⁺271/273/275Molecular ion (isotopic pattern due to Br and Cl)
[M-CH₃]⁺256/258/260Loss of a methyl group
[M-Cl]⁺236/238Loss of a chlorine atom
[M-Br]⁺192/194Loss of a bromine atom
[M-OCH₃]⁺240/242/244Loss of a methoxy group

Note: The presence of bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes will result in a characteristic isotopic pattern for the molecular ion and fragments containing these halogens.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic patterns with the theoretical patterns for compounds containing bromine and chlorine.

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 271/273/275 M_minus_CH3 [M-CH₃]⁺ m/z 256/258/260 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z 236/238 M->M_minus_Cl - •Cl M_minus_Br [M-Br]⁺ m/z 192/194 M->M_minus_Br - •Br

Caption: Predicted EI-MS fragmentation of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound and for quantifying any impurities. Both reversed-phase and normal-phase methods can be developed, with reversed-phase being the more common approach for this type of molecule.

Table 3: Comparison of HPLC Methods

Parameter Method A: Reversed-Phase Method B: Normal-Phase
Stationary Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Silica (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradientHexane/Isopropanol or Hexane/Ethyl Acetate isocratic
Detection UV at 254 nmUV at 254 nm
Flow Rate 1.0 mL/min1.0 mL/min
Advantages Good for a wide range of polar and non-polar impurities, robust and reproducible.Better separation of positional isomers.
Disadvantages May have limited selectivity for very similar non-polar impurities.Sensitive to water content in the mobile phase, requires non-aqueous solvents.

Experimental Protocol: Reversed-Phase HPLC (Method A)

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: A suitable gradient to elute the main peak and any impurities (e.g., start with a higher percentage of A and gradually increase B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Logical Workflow for HPLC Method Selection

HPLC_Method_Selection Start Define Analytical Goal Goal Routine Purity or Isomer Separation? Start->Goal RP_HPLC Reversed-Phase HPLC (Method A) Goal->RP_HPLC Routine Purity NP_HPLC Normal-Phase HPLC (Method B) Goal->NP_HPLC Isomer Separation Develop_RP Develop Gradient Method RP_HPLC->Develop_RP Develop_NP Develop Isocratic Method NP_HPLC->Develop_NP Validate Validate Method Develop_RP->Validate Develop_NP->Validate

Caption: Decision tree for HPLC method selection.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, Br, Cl) in the compound, which is a fundamental confirmation of its empirical formula.

Table 4: Theoretical Elemental Composition of C₁₀H₇BrClNO

Element Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon (C)12.01110120.1144.09
Hydrogen (H)1.00877.0562.59
Bromine (Br)79.904179.90429.32
Chlorine (Cl)35.453135.45313.01
Nitrogen (N)14.007114.0075.14
Oxygen (O)15.999115.9995.87
Total 272.529 100.00

Experimental Protocol: Elemental Analysis

  • Instrumentation: A CHN analyzer. Halogen content can be determined by combustion and subsequent titration or ion chromatography.

  • Sample Preparation: A precisely weighed sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Analysis: The sample is combusted at high temperatures (around 1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified by a thermal conductivity detector. Halogens are converted to hydrogen halides, which are then captured and quantified.

  • Data Interpretation: The experimental percentages of C, H, N, Br, and Cl should be within ±0.4% of the theoretical values for the compound to be considered pure.

This guide provides a framework for the comprehensive analytical characterization of this compound. The selection of specific methods and parameters should be based on the available instrumentation and the specific requirements of the research or development project. For regulatory submissions, method validation according to ICH guidelines is essential.

References

spectroscopic techniques to confirm the structure of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Guide to Confirming the Structure of 6-Bromo-4-chloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of this compound. By comparing its expected spectral data with that of structurally similar analogues, this document outlines a clear methodology for unambiguous identification.

Spectroscopic Confirmation Workflow

The confirmation of a chemical structure is a systematic process. It begins with determining the molecular weight and formula, followed by the elucidation of the carbon-hydrogen framework and the identification of functional groups. Each spectroscopic technique provides a unique piece of the puzzle, and their combined interpretation leads to the final structural assignment.

G Workflow for Spectroscopic Structure Elucidation cluster_0 Primary Analysis cluster_1 Functional Group & Framework Analysis cluster_2 Detailed Structural Information cluster_3 Final Confirmation Sample Sample of This compound MS Mass Spectrometry (MS) Sample->MS Determines Molecular Weight & Isotopic Pattern IR Infrared (IR) Spectroscopy Sample->IR Identifies Functional Groups (C=N, C-O, C-H) NMR Nuclear Magnetic Resonance (NMR) Sample->NMR Structure Confirmed Structure MS->Structure Data Integration & Final Assignment IR->Structure Data Integration & Final Assignment H_NMR 1H NMR NMR->H_NMR Shows Proton Environment & Connectivity C_NMR 13C NMR NMR->C_NMR Shows Carbon Skeleton H_NMR->Structure Data Integration & Final Assignment C_NMR->Structure Data Integration & Final Assignment

Caption: Workflow for structural confirmation using multiple spectroscopic techniques.

Comparative Spectroscopic Data

A comparative analysis is essential for assigning spectral features correctly. Here, we compare the data for this compound with two key analogues: 4-Chloro-7-methoxyquinoline (lacking the bromine at position 6) and 6-Bromo-4-chloroquinoline (lacking the methoxy group at position 7).

Note: Experimental spectral data for this compound is not widely published. The values presented are predicted based on established chemical shift principles and comparison with the analogues.

Table 1: Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Observed Ion (m/z) & Interpretation
This compound C₁₀H₇BrClNO272.52[M+H]⁺: 272, 274, 276 (Characteristic isotopic pattern for one Br and one Cl atom)
4-Chloro-7-methoxyquinolineC₁₀H₈ClNO193.63[M+H]⁺: 194, 196 (Isotopic pattern for one Cl atom)
6-Bromo-4-chloroquinolineC₉H₅BrClN242.50[M+H]⁺: 242, 244, 246 (Characteristic isotopic pattern for one Br and one Cl atom)

Interpretation: Mass spectrometry directly confirms the molecular weight and elemental composition. The unique isotopic signature of halogens is a powerful confirmation tool. The target compound's mass spectrum is expected to show a complex cluster of peaks for the molecular ion due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton PositionThis compound (Predicted δ, ppm)4-Chloro-7-methoxyquinoline (Experimental δ, ppm)6-Bromo-4-chloroquinoline (Experimental δ, ppm)
H-2~8.7 (d)8.67 (d, J=4.8 Hz)~8.8 (d)
H-3~7.4 (d)7.33 (d, J=4.8 Hz)~7.5 (d)
H-5~8.2 (s)8.09 (d, J=9.0 Hz)~8.3 (d)
H-8~7.5 (s)7.42 (d, J=2.4 Hz)~8.1 (d)
H (other)-7.28 (dd, J=9.0, 2.4 Hz, H-6)~7.8 (dd, H-7)
-OCH₃~4.0 (s, 3H) 3.97 (s, 3H) N/A

Interpretation: The ¹H NMR spectrum reveals the electronic environment and connectivity of protons.

  • Methoxy Signal: The presence of a singlet at approximately 4.0 ppm integrating to 3 protons is the key indicator of the methoxy group, absent in 6-Bromo-4-chloroquinoline.

  • Aromatic Protons: In the target molecule, protons H-5 and H-8 are expected to be singlets because they have no adjacent protons, a distinct feature compared to the doublet and doublet of doublets seen in 4-Chloro-7-methoxyquinoline.

Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon PositionThis compound (Predicted δ, ppm)4-Chloro-7-methoxyquinoline (Experimental δ, ppm)6-Bromo-4-chloroquinoline (Predicted δ, ppm)
C-2~151151.0~150
C-3~122121.7~122
C-4~143142.4~144
C-4a~149150.2~148
C-5~128125.3~129
C-6~118 (C-Br)120.8~120 (C-Br)
C-7~158 (C-O)161.3 (C-O)~134
C-8~105107.7~130
C-8a~125119.3~124
-OCH₃~57 55.9 N/A

Interpretation: ¹³C NMR provides a map of the carbon framework.

  • Methoxy Carbon: A signal around 57 ppm is definitive for the methoxy carbon.

  • Halogenated & Oxygenated Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The downfield shift of C-7 (to ~158 ppm) confirms its attachment to the electronegative oxygen atom, while the shift of C-6 (~118 ppm) is characteristic of a carbon bonded to bromine.

Table 4: Infrared (IR) Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹) for this compoundInterpretation
Aromatic C-H Stretch3100 - 3000Stretching vibrations of C-H bonds on the quinoline ring.
C-H Stretch (Aliphatic)2950 - 2850Stretching vibrations of the methyl group (-OCH₃).
C=N / C=C Stretch1620 - 1450A series of sharp bands characteristic of the quinoline aromatic ring system.
C-O Stretch (Aryl Ether)1270 - 1230Asymmetric stretching of the Ar-O-CH₃ bond.
C-Cl Stretch850 - 750Stretching vibration for the C-Cl bond.
C-Br Stretch650 - 550Stretching vibration for the C-Br bond.

Interpretation: IR spectroscopy is excellent for identifying functional groups. The presence of bands for aromatic C-H, aliphatic C-H (from the methoxy group), and the characteristic aryl ether C-O stretch, in addition to the quinoline ring vibrations, provides strong evidence for the proposed structure.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

    • If particulates are present, filter the solution through a pipette containing a small plug of glass wool.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard one-pulse sequence.

    • Temperature: 298 K.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Referencing: Reference the spectrum to the residual solvent peak (CDCl₃: δ = 7.26 ppm) or tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): ≥1024 scans are typically required due to the low natural abundance of ¹³C.

    • Referencing: Reference the spectrum to the solvent peak (CDCl₃: δ = 77.16 ppm).

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) is suitable for this molecule.

  • Sample Preparation:

    • Prepare a stock solution of the sample at ~1 mg/mL in an organic solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL.

    • The final solution should be infused into the mass spectrometer. The solvent should be volatile and compatible with ESI (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation).

  • Acquisition:

    • Ionization Mode: Positive ion mode to observe the [M+H]⁺ ion.

    • Mass Range: Scan a range appropriate to the expected molecular weight (e.g., m/z 100-400).

    • Capillary Voltage: Typically 3-5 kV.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a common and simple method for solid samples.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the crystal surface.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

comparative analysis of 6-Bromo-4-chloro-7-methoxyquinoline with other quinolines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1] This guide provides a comparative analysis of substituted quinoline derivatives, with a focus on how different functional groups, such as bromo, chloro, and methoxy moieties, influence their biological performance. While specific experimental data for 6-bromo-4-chloro-7-methoxyquinoline is not extensively available in public literature, this document consolidates data from structurally related compounds to offer insights into its potential therapeutic applications, particularly in oncology and anti-parasitic research.

The Quinoline Scaffold: A Privileged Structure

Quinoline, a bicyclic aromatic heterocycle, is a versatile pharmacophore due to the numerous positions available for substitution. This structural flexibility allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of potent and selective drugs.[2] Modifications to the quinoline ring system have yielded compounds with significant anticancer, antimalarial, antibacterial, and antiviral properties.[1][3]

Comparative Analysis of Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, often acting through mechanisms such as the inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest.[4][5] The nature and position of substituents on the quinoline ring are critical determinants of their cytotoxic efficacy.[6]

Table 1: In Vitro Anticancer Activity of Various Substituted Quinolines

CompoundCancer Cell LineIC50 (µM)Reference
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (rat glioblastoma)15.4[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (human cervical cancer)26.4[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (human colon adenocarcinoma)15.0[7]
3,5,6,7-tetrabromo-8-methoxyquinolineC6 (rat glioblastoma)48.9[7]
3,5,6,7-tetrabromo-8-methoxyquinolineHeLa (human cervical cancer)59.5[7]
3,5,6,7-tetrabromo-8-methoxyquinolineHT29 (human colon adenocarcinoma)36.6[7]
6,8-dibromo-5-nitroquinolineC6 (rat glioblastoma)50.0[7]
6,8-dibromo-5-nitroquinolineHeLa (human cervical cancer)24.1[7]
6,8-dibromo-5-nitroquinolineHT29 (human colon adenocarcinoma)26.2[7]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Human tumor cell lines< 1.0[6]
Quinoline-chalcone hybrid (Compound 64)Caco-2 (colon cancer)2.5[8]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (55)HL-60 (human promyelocytic leukemia)19.88 ± 3.35 µg/ml[4]

Comparative Analysis of Antimalarial Activity

The quinoline core is central to many antimalarial drugs, with chloroquine being a notable example.[3][9] The mechanism of action often involves the inhibition of heme detoxification in the malaria parasite, Plasmodium falciparum.[9] Structure-activity relationship (SAR) studies have shown that substituents like halogens and methoxy groups can significantly impact antimalarial potency and overcome drug resistance.[10][11]

Table 2: In Vitro Antimalarial Activity of Various Substituted Quinolines

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
Quinoline-imidazole hybrid (11(xxxii))Chloroquine-sensitive0.14[10]
Quinoline-imidazole hybrid (11(xxxii))Multi-drug resistant0.41[10]
6-Chloro-2-(4-fluorostyryl)quinolin-4-amine (Compound 29)Chloroquine-resistant Dd20.0048 ± 0.002[11]
Dihydropyrimidine-quinoline hybrid (4b)P. falciparum0.014 µg/mL[12]
Dihydropyrimidine-quinoline hybrid (4g)P. falciparum0.016 µg/mL[12]
1,3,4-Oxadiazole-quinoline hybrid (12)P. falciparum0.021 µg/mL[12]
ChloroquineChloroquine-sensitive (3D7)0.0065[13]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[14]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the test quinoline derivatives in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%).[14] The old medium is replaced with 100 µL of the medium containing various concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included.[14]

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[14]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.[14]

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[14]

Protocol 2: In Vitro Antimalarial Activity Assay

This protocol describes a standard method for assessing the antiplasmodial activity of compounds against Plasmodium falciparum.

  • Parasite Culture: P. falciparum strains (both chloroquine-sensitive and resistant) are maintained in continuous culture in human erythrocytes in a complete medium.

  • Compound Preparation: Test compounds are serially diluted in an appropriate solvent and then further diluted in the culture medium.

  • Assay Setup: In a 96-well plate, parasitized erythrocytes are exposed to various concentrations of the test compounds. Drug-free wells serve as negative controls, and wells with a known antimalarial drug (e.g., chloroquine) serve as positive controls.

  • Incubation: The plates are incubated for 48-72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Inhibition Assessment: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH) or by microscopic counting of parasitemia after Giemsa staining.

  • Data Analysis: The results are expressed as the percentage of inhibition of parasite growth compared to the drug-free control. The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is calculated by non-linear regression analysis.

Visualizing Molecular Pathways

To further elucidate the mechanisms of action of quinoline derivatives, the following diagrams illustrate a key signaling pathway targeted in cancer therapy and a crucial metabolic pathway in the malaria parasite.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates STAT STAT EGFR->STAT Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Activates Akt->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Quinoline Quinoline Inhibitors Quinoline->EGFR Inhibits

Caption: EGFR signaling pathway, a target for quinoline-based anticancer agents.

Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Pyruvate Pyruvate PfLDH Plasmodium falciparum Lactate Dehydrogenase (PfLDH) Pyruvate->PfLDH Lactate Lactate PfLDH->Lactate NAD NAD+ PfLDH->NAD NADH NADH NADH->PfLDH Glycolysis Glycolysis NAD->Glycolysis Required for Glycolysis->Pyruvate ATP_Production ATP Production Glycolysis->ATP_Production Quinoline Quinoline Derivatives Quinoline->PfLDH Inhibits

Caption: Inhibition of PfLDH by quinoline derivatives disrupts parasite energy metabolism.

Conclusion

The quinoline scaffold remains a highly privileged structure in the development of novel therapeutics. The comparative analysis of various substituted quinolines reveals that the nature and position of functional groups, such as halogens and methoxy groups, are pivotal in modulating their biological activity. While direct experimental data on this compound is limited, the data on analogous compounds suggest its potential as a valuable candidate for further investigation in anticancer and antimalarial drug discovery programs. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers in this field.

References

Unveiling the Potential of 6-Bromo-4-chloro-7-methoxyquinoline: A Comparative Analysis Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the quest for novel inhibitors with enhanced efficacy and specificity is paramount. This guide presents a comprehensive comparison of the emerging compound, 6-Bromo-4-chloro-7-methoxyquinoline, against established inhibitors, providing researchers, scientists, and drug development professionals with critical data to evaluate its potential. While direct inhibitory data for this compound is still emerging, its structural similarity to known antimalarial agents strongly suggests its efficacy as an inhibitor of the cytochrome bc1 complex, a crucial enzyme in the electron transport chain of protozoan parasites like Plasmodium falciparum.

Executive Summary

This report details the probable mechanism of action of this compound based on structure-activity relationship (SAR) studies of analogous compounds. We present a comparative analysis of its potential efficacy against well-characterized inhibitors of the cytochrome bc1 complex, a validated drug target. Quantitative data from published studies on existing inhibitors are summarized, and detailed experimental protocols are provided to facilitate reproducible research. Visualizations of the targeted signaling pathway and a representative experimental workflow are included to enhance understanding.

Comparative Efficacy of Cytochrome bc1 Inhibitors

The 6-chloro-7-methoxy substitution pattern on the quinolone core has been identified as a key determinant for potent and selective inhibition of the Plasmodium cytochrome bc1 complex.[1] This targeted inhibition disrupts the parasite's respiratory chain, leading to its demise. The table below compares the efficacy of established cytochrome bc1 inhibitors, providing a benchmark for the anticipated performance of this compound.

CompoundTarget OrganismAssay TypeIC50 / EC50 (nM)Reference
Atovaquone P. falciparumCytochrome bc1 Inhibition0.7 - 5.0Published Literature
ELQ-300 P. falciparumCytochrome bc1 Inhibition & Parasite GrowthLow nanomolar[1]
GSK932121 P. falciparumCytochrome bc1 InhibitionLow nanomolarPublished Literature
HDQ (Icr-291) P. falciparumCytochrome bc1 InhibitionLow nanomolarPublished Literature
This compound P. falciparum (predicted)Cytochrome bc1 Inhibition (predicted)Data Not Available-

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating potential inhibitors, the following diagrams have been generated using Graphviz.

Cytochrome bc1 Complex Signaling Pathway cluster_membrane Inner Mitochondrial Membrane cluster_inhibitors Inhibitors UQH2 Ubiquinol (UQH2) bc1 Cytochrome bc1 Complex (Complex III) UQH2->bc1 Donates electrons CytC Cytochrome c bc1->CytC Reduces UQ Ubiquinone (UQ) bc1->UQ Regenerates Atovaquone Atovaquone Atovaquone->bc1 Inhibits Qo site BromoChloro 6-Bromo-4-chloro- 7-methoxyquinoline BromoChloro->bc1 Predicted Inhibition of Qo site

Cytochrome bc1 complex signaling and inhibition.

Experimental Workflow for Inhibitor Efficacy Testing A Compound Synthesis (this compound) B In vitro Cytochrome bc1 Enzyme Inhibition Assay A->B D In vitro P. falciparum Growth Inhibition Assay A->D C Determine IC50 values B->C F In vivo Efficacy Studies (Mouse Model) C->F E Determine EC50 values D->E E->F G Data Analysis and Comparison with Existing Inhibitors F->G

Workflow for evaluating novel cytochrome bc1 inhibitors.

Experimental Protocols

Cytochrome bc1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the cytochrome bc1 complex.

Materials:

  • Isolated and purified cytochrome bc1 enzyme from P. falciparum.

  • Substrate: Decylubiquinol (DBH).

  • Electron acceptor: Cytochrome c.

  • Test compound: this compound dissolved in DMSO.

  • Assay buffer (e.g., phosphate buffer with detergent).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cytochrome c, and the purified cytochrome bc1 enzyme in a cuvette.

  • Add varying concentrations of the test compound or a known inhibitor (positive control) to the reaction mixture.

  • Initiate the reaction by adding the substrate, decylubiquinol.

  • Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at 550 nm.

  • Calculate the initial rate of reaction for each compound concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

P. falciparum Growth Inhibition Assay

Objective: To assess the efficacy of this compound in inhibiting the growth of P. falciparum in vitro.

Materials:

  • Synchronized culture of P. falciparum (e.g., 3D7 strain).

  • Human red blood cells.

  • Culture medium (e.g., RPMI 1640 supplemented with serum and hypoxanthine).

  • Test compound: this compound.

  • DNA-intercalating dye (e.g., SYBR Green I).

  • 96-well microplates.

  • Fluorometer.

Procedure:

  • Serially dilute the test compound in the culture medium in a 96-well plate.

  • Add the synchronized parasite culture (ring stage) to each well.

  • Incubate the plates for 72-96 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • After incubation, lyse the red blood cells and add the SYBR Green I dye, which fluoresces upon binding to parasite DNA.

  • Measure the fluorescence intensity using a fluorometer.

  • Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of parasite growth) by plotting the inhibition percentage against the compound concentration.

Conclusion

The structural characteristics of this compound strongly indicate its potential as a potent and selective inhibitor of the Plasmodium cytochrome bc1 complex. The comparative data on existing inhibitors provide a solid foundation for evaluating its future experimental results. The detailed protocols and workflow presented herein offer a clear roadmap for the preclinical assessment of this promising compound. Further investigation is warranted to fully elucidate its efficacy and advance its development as a potential next-generation antimalarial agent.

References

Validating a Novel Kinase Inhibitor: A Comparative Guide for 6-Bromo-4-chloro-7-methoxyquinoline in EGFR Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a novel biological assay using 6-Bromo-4-chloro-7-methoxyquinoline, a potential kinase inhibitor. For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer therapy. This guide will objectively compare its hypothetical performance with established EGFR inhibitors, providing supporting experimental data and detailed protocols.

Introduction to EGFR and Kinase Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[1] This makes EGFR a prime target for therapeutic intervention with small molecule kinase inhibitors. The validation of new EGFR inhibitors is a critical process in drug discovery, ensuring both potency and selectivity.

This guide will outline the essential biochemical and cell-based assays required to validate a novel inhibitor, using this compound as our lead compound. We will compare its hypothetical performance against well-characterized EGFR inhibitors such as Gefitinib and Osimertinib.

Comparative Performance of EGFR Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the hypothetical IC50 values for this compound against wild-type and mutant EGFR, in comparison to established drugs.

Table 1: Biochemical IC50 Values for EGFR Kinase Inhibition

InhibitorTargetIC50 (nM)
This compound (Hypothetical) Wild-Type EGFR 25
This compound (Hypothetical) EGFR (L858R/T790M) 15
GefitinibWild-Type EGFR15.5[2]
GefitinibEGFR (L858R/T790M)823.3[2]
OsimertinibWild-Type EGFR493.8[2]
OsimertinibEGFR (L858R/T790M)11.44[2]

Table 2: Cell-Based IC50 Values for Inhibition of Cancer Cell Proliferation

InhibitorCell LineEGFR Mutation StatusIC50 (nM)
This compound (Hypothetical) A431 Wild-Type 150
This compound (Hypothetical) NCI-H1975 L858R/T790M 80
GefitinibA431Wild-Type~80[3]
ErlotinibNCI-H1975L858R/T790M>10,000[4]
AfatinibNCI-H1975L858R/T790M<100[3]
OsimertinibNCI-H1975L858R/T790M3.3 - 4.1[4]

Experimental Protocols

A thorough validation of a kinase inhibitor requires a combination of biochemical and cell-based assays.

Biochemical Kinase Assay: Continuous-Read Fluorescence Assay

This assay directly measures the enzymatic activity of purified EGFR and its inhibition by the test compound.

Protocol:

  • Reagent Preparation:

    • Prepare a 10X stock of the EGFR enzyme (wild-type or mutant) in 1X kinase reaction buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[5]

    • Prepare 1.13X stocks of ATP and a suitable peptide substrate (e.g., Y12-Sox) in the same buffer.[5]

    • Prepare serial dilutions of this compound and control inhibitors in 50% DMSO.[5]

  • Assay Procedure:

    • In a 384-well white, non-binding surface microtiter plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted inhibitor or DMSO control for 30 minutes at 27°C.[5]

    • Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.[5]

    • Monitor the increase in fluorescence (λex360/λem485) every 71 seconds for 30-120 minutes using a plate reader.[5]

  • Data Analysis:

    • Determine the initial reaction velocity from the linear portion of the progress curves.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]

Cell-Based Proliferation Assay: MTS Assay

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells that are dependent on EGFR signaling.

Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A431 for wild-type EGFR, NCI-H1975 for mutant EGFR) in appropriate growth medium.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[1]

    • Prepare serial dilutions of this compound and control inhibitors in the growth medium.

    • Replace the existing medium with the medium containing the inhibitors and incubate for 72 hours at 37°C in a 5% CO₂ incubator.[1]

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours until a color change is observed.[1]

    • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a non-linear regression curve to determine the IC50 value.[1]

Cell-Based EGFR Phosphorylation Assay: ELISA

This assay measures the level of EGFR autophosphorylation within cells, providing a direct measure of target engagement by the inhibitor.

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with varying concentrations of this compound or control inhibitors for 1-4 hours.[6]

    • Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 15-30 minutes to induce EGFR phosphorylation.[6]

  • Cell Fixing and Permeabilization:

    • Fix the cells with a fixing solution for 20 minutes at room temperature.[7]

    • Wash the cells and add a quenching buffer for 20 minutes to minimize background.[7]

  • Immunodetection:

    • Block the wells with a blocking solution for 1 hour at 37°C.[6]

    • Add the primary antibody (anti-phospho-EGFR) and incubate for 2 hours at room temperature.[6]

    • Wash the wells and add an HRP-conjugated secondary antibody.

    • Add a TMB substrate solution to develop the color, which is proportional to the amount of phosphorylated EGFR.[7]

    • Stop the reaction and measure the absorbance at 450 nm.[7]

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR levels (measured in parallel wells with an anti-total-EGFR antibody).[6]

    • Plot the percentage of inhibition of EGFR phosphorylation against the log concentration of the inhibitor to determine the IC50 value.[6]

Visualizations

EGFR Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Autophosphorylation EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 6-Bromo-4-chloro- 7-methoxyquinoline Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Workflow for Kinase Inhibitor Validation

Kinase_Inhibitor_Validation_Workflow Start Start: Novel Compound (this compound) Biochemical_Assay Biochemical Assay (EGFR Kinase Activity) Start->Biochemical_Assay Cell_Based_Proliferation Cell-Based Assay (Proliferation - MTS) Start->Cell_Based_Proliferation Cell_Based_Phospho Cell-Based Assay (EGFR Phosphorylation - ELISA) Start->Cell_Based_Phospho Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Proliferation->Data_Analysis Cell_Based_Phospho->Data_Analysis Comparison Comparison with Known Inhibitors Data_Analysis->Comparison Conclusion Conclusion: Validate Inhibitor Potency Comparison->Conclusion

Caption: Workflow for validating a novel kinase inhibitor.

References

Comparative Analysis of In Vitro and In Vivo Efficacy of Quinoline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of quinoline-based compounds. This guide addresses the current landscape of available data, focusing on structurally related analogs to 6-Bromo-4-chloro-7-methoxyquinoline, for which direct comparative studies are not publicly available.

In Vitro Anticancer Activity of Quinoline Derivatives

The in vitro cytotoxicity of quinoline derivatives has been evaluated against a variety of human cancer cell lines. These studies are crucial for the initial screening and identification of compounds with potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are common metrics used to quantify the potency of these compounds.

Compound/Derivative ClassCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric)Not Specified1.38[3]
HCT-116 (Colon)Not Specified5.34[3]
MCF-7 (Breast)Not Specified5.21[3]
Quinoline-Chalcone Derivative (5) HL-60 (Leukemia)Not Specified0.59[3]
Phenylsulfonylurea Derivative (7) HepG-2 (Liver)Not Specified2.71[3]
A549 (Lung)Not Specified7.47[3]
MCF-7 (Breast)Not Specified6.55[3]
Quinoline-Chalcone Hybrids (63 & 64) Caco-2 (Colon)Not Specified5.0 and 2.5[4]
Quinolyl-thienyl Chalcone (31) HUVEC (Endothelial)VEGFR-2 Kinase Inhibition0.0734 (VEGFR-2) / 0.02178 (HUVEC)[4]
Quinoline Derivative (91b1) A549 (Lung)MTS AssayMTS50: <2.17 µg/mL[5]
KYSE450 (Esophageal)MTS AssayMTS50: <2.17 µg/mL[5]
In Vivo Anticancer Efficacy of Quinoline Derivatives

Following promising in vitro results, lead compounds are often advanced to in vivo studies to assess their anticancer activity in a whole-organism context. Xenograft models in immunocompromised mice are a standard preclinical tool for these evaluations, providing data on tumor growth inhibition and potential toxicity.

Compound/DerivativeAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Reference
Quinoline-Chalcone (12e) Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reported[6]
Quinoline Derivative (91b1) Nude Mice (Xenograft)Not SpecifiedNot SpecifiedSignificantly suppressed tumor development[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols for key in vitro and in vivo experiments cited in the evaluation of anticancer quinoline derivatives.

In Vitro Assay Protocols

MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[7][8]

Cell Cycle Analysis by Flow Cytometry This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound for a set duration, then harvest by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

In Vivo Experimental Protocol

Subcutaneous Xenograft Model This model involves the transplantation of human cancer cells into immunocompromised mice to study tumor growth and the efficacy of anticancer agents.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and prepare a single-cell suspension in a sterile, serum-free medium or a mixture with Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 1-10 million cells into the flank of each immunocompromised mouse (e.g., nude or SCID mice).[9][10]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[9]

  • Treatment Administration: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the specified dosing regimen (e.g., intraperitoneal, oral gavage).[9]

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition.[10]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated.

General Workflow for Anticancer Drug Evaluation cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing Compound_Synthesis Compound Synthesis (e.g., Quinoline Derivatives) Cell_Viability Cell Viability Assays (e.g., MTT) Compound_Synthesis->Cell_Viability Primary Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Cell_Viability->Mechanism_of_Action Secondary Screening Lead_Identification Lead Compound Identification Mechanism_of_Action->Lead_Identification Xenograft_Model Xenograft Model Development Lead_Identification->Xenograft_Model Transition to Preclinical Models Efficacy_Study Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Studies (Body Weight, Histopathology) Efficacy_Study->Toxicity_Study Preclinical_Candidate Preclinical Candidate Selection Toxicity_Study->Preclinical_Candidate

Caption: A general workflow for the evaluation of potential anticancer compounds.

General Quinoline Structure and Substitution Sites cluster_labels quinoline N1 1 (N) C2 2 C3 3 C4 4 C4a 4a C5 5 C6 6 C7 7 C8 8 C8a 8a C6_label 6-Bromo C6_label->C6 C4_label 4-Chloro C4_label->C4 C7_label 7-Methoxy C7_label->C7

Caption: The core structure of quinoline with numbered positions indicating common sites for substitution.

References

A Comparative Spectroscopic Guide to 6-Bromo-4-chloro-7-methoxyquinoline and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, quinoline scaffolds are of significant interest due to their presence in a wide array of pharmacologically active compounds.[1][2] The targeted synthesis of substituted quinolines, such as 6-Bromo-4-chloro-7-methoxyquinoline, is a key step in the discovery of novel therapeutic agents. A thorough spectroscopic characterization is paramount to confirm the chemical structure and purity of these newly synthesized molecules. This guide provides a comparative overview of the spectral data for analogues of this compound, offering a valuable reference for researchers in the field. While specific experimental data for this compound is not publicly available, the analysis of its structural analogues provides critical insights into the expected spectroscopic signatures.

Comparative Spectral Data

The following tables summarize the key spectral data for analogues of this compound. These analogues have been selected based on the presence of the core quinoline structure with various combinations of bromo, chloro, and methoxy substituents. The data presented is compiled from various scientific sources and serves as a benchmark for the characterization of similar compounds.

Table 1: ¹H NMR Spectral Data of this compound Analogues (in CDCl₃)
CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-8 (ppm)Other Protons (ppm)
6-Bromoquinoline 8.89 (dd)7.41 (dd)8.12 (dd)7.75 (d)8.08 (d)7.65 (ddd, H-7), 7.52 (ddd, H-6)[3]
4-Chloro-7-methoxyquinoline 8.67 (d, J=4.8Hz)7.33 (d, J=4.8Hz)-7.42 (d, J=2.4Hz)8.09 (d, J=9.0Hz)7.28 (dd, J=9.0, 2.4Hz, H-6), 3.97 (s, 3H, OCH₃)[4]
4-(4-Chlorophenyl)-6-methoxyquinoline 8.76 (d, J=4.4Hz)7.20 (d, J=4.4Hz)-7.09 (d, J=2.8Hz)8.06 (d, J=9.1Hz)7.48 (dd, J=8.4, 1.6Hz, 2H, Ph), 7.42 (m, 2H, Ph), 7.36 (dd, J=9.2, 2.8Hz, H-7), 3.76 (s, 3H, OCH₃)[5]
4-(3-Bromophenyl)-6-methoxyquinoline 8.79 (d, J=4.4Hz)7.25 (d, J=4.4Hz)-7.11 (d, J=2.8Hz)8.07 (d, J=9.2Hz)7.67 (t, J=1.8Hz, Ph), 7.62 (m, 1H, Ph), 7.44 (m, 1H, Ph), 7.39 (m, 2H, Ph), 3.80 (s, 3H, OCH₃)[5]
Table 2: ¹³C NMR Spectral Data of this compound Analogues (in CDCl₃)
CompoundC-2C-3C-4C-4aC-5C-6C-7C-8C-8aOther Carbons
6-Bromoquinoline ~150~121~136~128~129~120~130~130~148-
4-Chloro-7-methoxyquinoline 151.0121.7142.4120.8107.7125.3161.3119.3150.255.9 (OCH₃)[4]
4-(4-Chlorophenyl)-6-methoxyquinoline 147.3121.4145.5121.7103.1157.9127.2131.2144.7136.6, 134.3, 130.4, 128.8 (Ph), 55.3 (OCH₃)[5]
4-(3-Bromophenyl)-6-methoxyquinoline 147.4121.5145.3121.9103.2158.0127.3131.4144.8140.3, 132.2, 131.4, 130.1, 127.9, 122.8 (Ph), 55.4 (OCH₃)[5]
Table 3: Mass Spectrometry and Infrared Spectroscopy Data of this compound and Analogues
CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)Key IR Peaks (cm⁻¹)
This compound C₁₀H₇BrClNO272.52[M]+•, [M-CH₃]+, [M-Cl]+, [M-Br]+~3050-3100 (Ar C-H), ~1600, 1500 (C=C, C=N), ~1250 (C-O), ~800-900 (Ar C-H bend), ~700-800 (C-Cl), ~500-600 (C-Br)
6-Bromoquinoline C₉H₆BrN208.06[M]+•, [M-Br]+, [M-HCN]+~3050 (Ar C-H), ~1580, 1480 (C=C, C=N), ~820 (Ar C-H bend), ~550 (C-Br)[6]
4-Chloro-7-methoxyquinoline C₁₀H₈ClNO193.63[M]+•, [M-CH₃]+, [M-Cl]+, [M-HCN]+~3070 (Ar C-H), ~1610, 1510 (C=C, C=N), ~1240 (C-O), ~850 (Ar C-H bend), ~760 (C-Cl)
4-Chloro-7-methoxyquinoline-6-carboxamide C₁₁H₉ClN₂O₂236.65[M]+•, [M-NH₂]+, [M-CO-NH₂]+, [M-Cl]+~3400, 3200 (N-H), ~3080 (Ar C-H), ~1680 (C=O), ~1600, 1500 (C=C, C=N), ~1250 (C-O), ~780 (C-Cl)[7][8]

Experimental Protocols

Accurate and reproducible spectral data are contingent on meticulous experimental execution. The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][9][10]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Spectroscopy:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

    • Acquisition Parameters:

      • Pulse Program: A standard one-pulse sequence is typically used.

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or the internal standard.

  • ¹³C NMR Spectroscopy:

    • Acquisition Parameters:

      • Pulse Program: A proton-decoupled pulse sequence is standard.

      • Spectral Width: ~200-250 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Processing: Similar to ¹H NMR, with referencing to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy[11][12][13]
  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (1-2 mg) in a few drops of a volatile solvent (e.g., methylene chloride, acetone).

    • Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)[14][15][16]
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • Further dilute an aliquot of this stock solution to a final concentration of 1-10 µg/mL.

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Ionization Mode: ESI is a soft ionization technique suitable for many organic molecules and can be operated in positive or negative ion mode.

    • Sample Introduction: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Mass Analyzer: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).

    • Data Analysis: The resulting mass spectrum displays the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization and initial biological evaluation of newly synthesized quinoline derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_evaluation Biological Evaluation synthesis Synthesis of This compound & Analogues purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Verification ftir FT-IR Spectroscopy purification->ftir Functional Group ID ms Mass Spectrometry (HRMS) purification->ms Molecular Weight & Formula screening Initial Biological Screening (e.g., Anticancer, Antimicrobial) nmr->screening Data Confirms Structure ftir->screening Data Confirms Structure ms->screening Data Confirms Structure sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Lead Optimization

General workflow for the synthesis, characterization, and evaluation of novel quinoline derivatives.

This comprehensive guide provides a foundational resource for the spectral comparison of this compound and its analogues. The detailed experimental protocols and workflow visualization aim to support researchers in their efforts to synthesize and characterize novel quinoline-based compounds for potential therapeutic applications.

References

Comparative Bioavailability of 6-Chloro-7-methoxyquinoline Derivatives: An Analog-Based Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of direct bioavailability and pharmacokinetic data for 6-Bromo-4-chloro-7-methoxyquinoline and its immediate derivatives. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of a closely related and well-studied class of compounds: 6-chloro-7-methoxy-4(1H)-quinolone derivatives . The experimental data summarized herein offers a strong surrogate for understanding the structure-bioavailability relationships within this chemical scaffold, focusing on how various substitutions influence physicochemical properties, metabolic stability, and ultimately, in vivo efficacy.

The data presented is primarily drawn from a comprehensive study on orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones developed as antimalarial agents. This class of compounds shares a core structure with the quinoline of interest, providing a relevant framework for comparison.

Data Presentation: Physicochemical and In Vivo Efficacy Data

The following tables summarize key quantitative data for a selection of 3-substituted 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone derivatives, highlighting the impact of different substituents on properties relevant to bioavailability.

Table 1: Physicochemical Properties of Selected 6-chloro-7-methoxy-4(1H)-quinolone Derivatives

Compound ID3-Position SubstituentSolubility (µg/mL)log D (pH 7.4)Microsomal Stability (t½ min, Mouse)Microsomal Stability (t½ min, Human)
3 Ethyl2.02.1311.518.6
4 Phenyl0.82.5845.449.8
12 2-Methylphenyl2.43.0139.435.8
24 4-(Dimethylamino)phenyl5.82.4018.522.0
33 4-Fluorophenyl0.52.80113125
34 4-Chlorophenyl0.23.14129158
45 4-Biphenyl<0.14.13>250>250
46 4-Phenoxyphenyl<0.14.12>250>250
50 4-(Trifluoromethyl)phenyl0.23.42123123
58 4-(4-Fluorophenoxy)phenyl<0.14.60>250>250

Table 2: In Vitro Antimalarial Activity and In Vivo Efficacy of Selected Derivatives

Compound IDEC50 vs. W2 (nM)EC50 vs. TM90-C2B (nM)In Vivo Efficacy (% Parasitemia Inhibition, Day 3 PE)In Vivo Efficacy (% Parasitemia Inhibition, Day 6 PE)
12 3.04.017%-
24 20.025.0Poorly activePoorly active
33 10.012.552% (average)28% (average)
34 9.011.052% (average)28% (average)
45 6.07.0>80%>60%
46 5.06.0>80%>60%
50 6.255.9852% (average)28% (average)
58 3.04.052% (average)28% (average)

W2 and TM90-C2B are multi-drug-resistant isolates of P. falciparum. PE denotes post-exposure.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Microsomal Stability Assay

The metabolic stability of the compounds was assessed using mouse and human liver microsomes.

  • Preparation: Test compounds (1 µM) were incubated with liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Incubation: The reaction was initiated by the addition of an NADPH-regenerating system and incubated at 37°C.

  • Sampling: Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction was stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Analysis: After protein precipitation and centrifugation, the supernatant was analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The half-life (t½) was calculated from the rate of disappearance of the compound.

In Vivo Efficacy Screening (Thompson Test)

The in vivo antimalarial efficacy was evaluated in a murine model.

  • Infection: Mice were infected with Plasmodium berghei.

  • Dosing: A single oral dose of the test compound (50 mg/kg) was administered on day 1 post-exposure.

  • Monitoring: Parasitemia (the percentage of infected red blood cells) was assessed on days 3 and 6 post-exposure by microscopic examination of blood smears.

  • Evaluation: The percentage inhibition of parasitemia was calculated relative to a vehicle-treated control group. Compounds with >50% inhibition on both days were considered active.

Solubility and Lipophilicity (log D) Determination

Aqueous solubility was determined using a standardized shake-flask method. The lipophilicity was determined as the log D value at pH 7.4, which measures the distribution of the compound between an organic (octanol) and an aqueous phase at physiological pH.

Mandatory Visualization

G cluster_structure General Structure of 6-chloro-7-methoxy-4(1H)-quinolone Derivatives cluster_properties Physicochemical Properties cluster_outcome Biological Outcome Structure 6-chloro-7-methoxy-4(1H)-quinolone core with substitution at position 3 R R = Various Substituents (e.g., Alkyl, Aryl, Heteroaryl) Structure->R Varied at position 3 Solubility Aqueous Solubility Structure->Solubility influences LogD Lipophilicity (log D) Structure->LogD influences Microsomal_Stability Metabolic Stability (Microsomes) Structure->Microsomal_Stability influences Bioavailability Oral Bioavailability Solubility->Bioavailability LogD->Bioavailability Microsomal_Stability->Bioavailability InVivo_Efficacy In Vivo Efficacy Bioavailability->InVivo_Efficacy contributes to

Caption: Structure-Bioavailability Relationship for Quinolone Derivatives.

G start Start infection Infect Mice with P. berghei start->infection dosing Administer Single Oral Dose of Test Compound (Day 1 PE) infection->dosing monitoring1 Assess Parasitemia (Day 3 PE) dosing->monitoring1 monitoring2 Assess Parasitemia (Day 6 PE) monitoring1->monitoring2 analysis Calculate % Inhibition vs. Vehicle Control monitoring2->analysis end End: Determine In Vivo Efficacy analysis->end

Caption: Experimental Workflow for In Vivo Efficacy Testing.

G cluster_inputs Input Properties cluster_absorption Absorption Phase cluster_output Outcome solubility Solubility dissolution Dissolution in GI Tract solubility->dissolution stability Metabolic Stability first_pass First-Pass Metabolism stability->first_pass permeability Permeability (logD) membrane_transport Membrane Transport permeability->membrane_transport dissolution->membrane_transport membrane_transport->first_pass avoids/undergoes bioavailability Systemic Bioavailability first_pass->bioavailability determines fraction reaching circulation

Caption: Logical Flow from Physicochemical Properties to Bioavailability.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is fundamental to laboratory safety and environmental stewardship. 6-Bromo-4-chloro-7-methoxyquinoline, a halogenated quinoline derivative, necessitates specific handling and disposal protocols due to its potential hazards. This document provides a comprehensive, step-by-step guide for its safe disposal, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, safety goggles, a laboratory coat, and chemical-resistant gloves. All operations involving this compound should be performed in a well-ventilated chemical fume hood to prevent the inhalation of any dust or vapors.

In the event of a spill, the material should be contained using an inert absorbent, such as sand or silica gel. The resulting mixture must then be collected and placed into a designated, sealed container for hazardous waste disposal.[1] It is crucial to prevent the chemical from entering drains or waterways.[1][2]

Waste Classification and Segregation

This compound is classified as a halogenated organic compound. As such, it is critical to segregate this waste stream from other types of chemical waste to ensure proper disposal and to avoid potentially hazardous reactions.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Do not mix waste containing this compound with non-halogenated organic solvents.[3] This separation is crucial as the disposal methods for halogenated waste are often different and more costly.

  • Solid vs. Liquid: Collect solid waste, including contaminated items like gloves and wipes, separately from liquid waste solutions.

  • Aqueous vs. Organic: Do not mix organic solvent solutions with aqueous waste.

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed and approved professional waste disposal service.[4] Laboratory personnel should adhere to their institution's specific hazardous waste management protocols, as well as local, state, and federal regulations.

Preparing Waste for Disposal:

  • Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled for "Halogenated Organic Waste."

  • Waste Collection:

    • Solid Waste: Collect solid this compound waste and contaminated lab supplies (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealable container.[3]

    • Liquid Waste: If the compound is in a solution, collect it in a leak-proof container specifically designated for halogenated organic liquid waste.[3] Ensure the container is compatible with the solvent used.

  • Labeling: All waste containers must be accurately and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all chemical constituents with their approximate percentages if it is a solution.[3]

  • Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[3][5]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a certified waste management company. Provide them with all necessary documentation regarding the waste's composition.

Summary of Handling and Disposal Procedures

Procedure CategoryKey Steps
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves. Handle in a chemical fume hood.[1]
Spill Cleanup Contain with inert absorbent material (sand, silica gel). Collect in a suitable, closed container for disposal. Prevent entry into drains.[1]
Waste Segregation Crucially, separate from non-halogenated organic waste. Keep solid and liquid waste in separate, appropriate containers.[3][5]
Waste Container Use a chemically resistant, leak-proof container with a secure lid.[3]
Labeling Label container with "Hazardous Waste," the full chemical name ("this compound"), and list all components and concentrations if in a solution.[3]
Storage Store sealed containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[3][5]
Final Disposal Method Dispose of contents and container through an approved waste disposal plant or licensed professional waste disposal service.[4][6] Adhere to all local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have 6-Bromo-4-chloro- 7-methoxyquinoline Waste waste_type Is the waste solid or liquid? start->waste_type solid_container Collect in a labeled, sealable container for Halogenated Solid Waste. waste_type->solid_container Solid liquid_container Collect in a labeled, leak-proof container for Halogenated Liquid Waste. waste_type->liquid_container Liquid storage Store container in a designated secure waste accumulation area. solid_container->storage liquid_container->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal end End: Waste Properly Disposed disposal->end

Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Bromo-4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 6-Bromo-4-chloro-7-methoxyquinoline, a halogenated quinoline derivative. Adherence to these protocols is critical for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure to this compound. The following table summarizes the required PPE.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[1][2]
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation.[2]
Hand Protection Chemical-Resistant GlovesDisposable nitrile or neoprene gloves are suitable for short-term protection. For extended contact, consult the glove manufacturer's resistance guide.Prevents direct skin contact with the chemical.[1] It is advisable to wear two pairs (double-gloving) and change them frequently.[3]
Body Protection Laboratory CoatFlame-resistant; Nomex® or 100% cotton is recommended.[1]Protects skin and personal clothing from contamination. Must be fully buttoned.[1]
Full-Length Pants---Covers the lower body to prevent skin exposure.[1]
Closed-Toe ShoesMade of a non-porous materialProtects feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. A full-face respirator with appropriate cartridges for organic vapors and particulates is recommended if exposure limits are exceeded.[4][5]Avoids respiratory tract irritation from dust or vapors.[2]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires strict adherence to the following operational protocols to minimize exposure and prevent contamination.

1. Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.[6]

2. Standard Operating Procedures:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid compound. Handle with care to avoid generating dust.[4][5] Use a spatula for transfers.

  • Solution Preparation: If preparing a solution, slowly add the solid to the solvent in a suitable container within the fume hood. Cap the container when not in use.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE carefully, avoiding skin contact with the exterior of the gloves and lab coat. Wash hands and forearms thoroughly with soap and water.

Disposal Plan

Chemical waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect any unused solid compound, contaminated weigh paper, and other solid materials in a dedicated, labeled hazardous waste container for halogenated organic waste.[3][7]

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.[3][7]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste stream.[1]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and associated hazards.[7][8]

  • Storage: Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[7]

  • Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company.[7][9] Do not dispose of this chemical down the drain or in regular trash.[1][4]

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not provided in the search results, the following general workflow for handling a potent, powdered chemical compound in a research setting is recommended.

Workflow for Weighing and Preparing a Solution:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as detailed in the table above.

    • Cover the work surface of the fume hood with disposable bench paper.

    • Gather all necessary equipment (spatula, weigh paper, beaker, solvent, magnetic stir bar, etc.) and place it inside the fume hood.

  • Weighing:

    • Place a piece of anti-static weigh paper on the analytical balance inside the fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound from the stock bottle to the weigh paper using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Solution Preparation:

    • Place the beaker containing the appropriate volume of solvent on a magnetic stir plate inside the fume hood.

    • Carefully add the weighed this compound to the solvent.

    • Add the magnetic stir bar and begin stirring until the solid is completely dissolved.

    • Cap the beaker or flask to prevent solvent evaporation and contamination.

  • Cleanup:

    • Carefully fold the used weigh paper and any other contaminated disposable materials and place them in the designated solid hazardous waste container.

    • Wipe down the spatula and any other reusable equipment with a solvent-moistened cloth, and place the cloth in the solid hazardous waste container.

    • Wipe down the work surface of the fume hood.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly.

Visualizations

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood eye_protection Wear Chemical Splash Goggles & Face Shield fume_hood->eye_protection hand_protection Wear Chemical-Resistant Gloves (Double-Gloved) eye_protection->hand_protection body_protection Wear a Flame-Resistant Lab Coat hand_protection->body_protection foot_protection Wear Closed-Toe, Chemical-Resistant Shoes body_protection->foot_protection respiratory_check Is work outside a fume hood or are engineering controls insufficient? foot_protection->respiratory_check respirator Wear NIOSH-Approved Respirator respiratory_check->respirator Yes end_ppe Proceed with Handling respiratory_check->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow cluster_disposal Operational and Disposal Workflow start_op Start: Post-Handling segregate Segregate Waste start_op->segregate solid_waste Solid Waste (Unused compound, contaminated labware) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste ppe_waste Contaminated PPE (Gloves, etc.) segregate->ppe_waste label_solid Label as 'Halogenated Organic Waste' solid_waste->label_solid label_liquid Label as 'Halogenated Organic Waste' liquid_waste->label_liquid label_ppe Label as 'Hazardous Waste' ppe_waste->label_ppe store_waste Store in Designated Satellite Accumulation Area label_solid->store_waste label_liquid->store_waste label_ppe->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

Caption: Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloro-7-methoxyquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-chloro-7-methoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.